Amicoumacin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56592-30-4 |
|---|---|
Molecular Formula |
C20H29N3O7 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide |
InChI |
InChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1 |
InChI Key |
DCPWYLSPIAHJFU-YKRRISCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)N)N)O)O |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O |
Other CAS No. |
78654-44-1 |
Synonyms |
amicoumacin A amicoumacin-A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Amicoumacin A from Bacillus pumilus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a potent antibacterial agent, was first discovered and isolated from the soil bacterium Bacillus pumilus in the early 1980s.[1][2] This dihydroisocoumarin antibiotic has since garnered significant attention within the scientific community due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the ribosomal E-site and stabilizing mRNA interaction, presents a promising avenue for the development of novel antimicrobial therapeutics.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Bacillus pumilus, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its molecular interactions.
Discovery and Producing Organism
This compound was originally isolated from the culture broth of Bacillus pumilus BN-103, a strain identified from a soil sample.[2] While B. pumilus was the initial source, subsequent research has revealed that other bacterial species, including various strains of Bacillus subtilis and even Gram-negative bacteria like Xenorhabdus bovienii, are also capable of producing amicoumacins.[2][7][8][9] The production of this compound is a hallmark of specific strains that exhibit genetic and physiological homogeneity.[8][9]
Fermentation and Production
The production of this compound is typically achieved through submerged fermentation of Bacillus pumilus. While specific media compositions and fermentation parameters can be optimized to enhance yield, a general protocol is outlined below.
Experimental Protocol: Fermentation of Bacillus pumilus for this compound Production
Objective: To cultivate Bacillus pumilus under conditions optimized for the production of this compound.
Materials:
-
Bacillus pumilus strain (e.g., BN-103)
-
Seed medium (e.g., starch-based liquid medium)
-
Production medium (composition can vary, often similar to seed medium)
-
Shake flasks or fermenter
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculum Preparation: Aseptically inoculate a suitable seed medium with a pure culture of Bacillus pumilus. Incubate at 28°C for 24-48 hours with agitation to generate a seed culture.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28°C for 48-72 hours with vigorous aeration and agitation. Monitor the fermentation process for key parameters such as pH, cell growth, and antibiotic production.
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the bacterial cells from the supernatant containing the secreted this compound.
Isolation and Purification
The isolation of this compound from the culture supernatant involves a multi-step process that leverages its physicochemical properties. The general workflow includes initial extraction followed by chromatographic purification.
Experimental Protocol: Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermented culture broth of Bacillus pumilus.
Materials:
-
Culture supernatant
-
Adsorbent resin (e.g., Amberlite XAD7)
-
Solvents for elution (e.g., water, isopropanol, methanol)
-
Sephadex LH-20 or similar size-exclusion chromatography media
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Clarify the culture supernatant by filtration to remove any remaining cellular debris.
-
Pass the clarified supernatant through a column packed with an adsorbent resin like Amberlite XAD7.
-
Wash the resin with water to remove salts and polar impurities.
-
Elute the bound amicoumacins using a gradient of an organic solvent such as isopropanol or methanol in water.[10]
-
-
Preliminary Purification:
-
Concentrate the eluate containing this compound under reduced pressure using a rotary evaporator.
-
Subject the concentrated extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.
-
-
Final Purification:
-
Perform preparative reverse-phase HPLC on the fractions containing this compound.
-
Use a C18 column with a gradient of acetonitrile in water (often with a small percentage of an ion-pairing agent like trifluoroacetic acid) to achieve high purity.
-
Collect the fractions corresponding to the this compound peak and concentrate them to obtain the pure compound.
-
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₃O₇ |
| Molecular Weight | 423.46 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, water |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and structural confirmation.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ¹H NMR (in DMSO-d₆) | |||
| 5 | 6.83 | d | |
| 6 | 7.49 | t | |
| 7 | 6.85 | d | |
| 3 | 4.38 | m | |
| 4' | 1.35 | m | |
| 5' | 4.38 | m | |
| 1' | 0.95 | d | |
| 2' | 0.95 | d | |
| ¹³C NMR (in DMSO-d₆) | |||
| 1 | 168.0 | ||
| 3 | 79.0 | ||
| 4 | 32.0 | ||
| 5 | 115.0 | ||
| 6 | 136.0 | ||
| 7 | 118.0 | ||
| 8 | 160.0 | ||
| 9 | 108.0 | ||
| 10 | 140.0 | ||
| 1' | 50.0 | ||
| 2' | 40.0 | ||
| 3' | 24.0 | ||
| 4' | 22.0 | ||
| 5' | 23.0 | ||
| 6' (C=O) | 172.0 | ||
| 7' | 55.0 | ||
| 8' | 72.0 | ||
| 9' | 70.0 | ||
| 10' | 42.0 | ||
| 11' (C=O) | 175.0 |
Table 2: ¹H and ¹³C NMR Data for this compound.[11][12] (Note: Specific assignments can vary slightly between different literature sources and solvents).
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). It also shows activity against Helicobacter pylori.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 2 - 16 |
| Staphylococcus epidermidis | 2 - 4 |
| Helicobacter pylori (various strains) | 0.2 - 1.6 |
| Bacillus subtilis | >100 (producer) |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.[13][14]
The primary molecular target of this compound is the bacterial ribosome. It specifically binds to the E-site (exit site) of the 30S ribosomal subunit. This binding event stabilizes the interaction between the mRNA and the 16S rRNA, effectively tethering the mRNA to the ribosome. This stabilization prevents the translocation of the ribosome along the mRNA, thereby halting protein synthesis.[5][6]
Conclusion
This compound, originally discovered from Bacillus pumilus, remains a molecule of significant interest for antimicrobial drug development. Its unique mode of action, targeting the ribosomal E-site to inhibit translocation, offers a potential strategy to combat antibiotic-resistant bacteria. The detailed protocols for its fermentation, isolation, and characterization provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research into the optimization of its production, the synthesis of more stable and potent analogs, and a deeper understanding of its in vivo efficacy will be crucial for its translation into clinical applications.
References
- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 3. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Siege: Amicoumacin A's In-Depth Mechanism of Action on the 30S Ribosomal Subunit
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a detailed understanding of antibiotic mechanisms of action is paramount for the development of new and effective therapeutics. This technical guide provides a comprehensive analysis of the inhibitory action of Amicoumacin A (Ami) on the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. Synthesizing crystallographic, biochemical, and genetic data, this document offers researchers, scientists, and drug development professionals a thorough resource on this potent translational inhibitor.
This compound, an isocoumarin antibiotic, exhibits a unique mechanism of action by binding to the E-site of the 30S ribosomal subunit. Unlike many antibiotics that cause steric clashes, this compound stabilizes the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA). This "molecular tethering" ultimately impedes the translocation step of protein synthesis and disrupts the initiation of translation, leading to bacterial growth arrest.
I. The Core Mechanism: A Multifaceted Attack on Translation
This compound's primary target is the 30S ribosomal subunit, where it orchestrates a multifaceted inhibition of protein synthesis. Its action can be dissected into two key areas: interference with translation initiation and the potent blockage of translocation during elongation.
Binding Site and Molecular Interactions:
X-ray crystallography studies have revealed that this compound binds within the E-site (exit site) of the 30S subunit.[1][2][3] Its binding pocket is formed by universally conserved nucleotides of the 16S rRNA, specifically helices h23, h24, and h45.[1][3] The long, hydrophilic tail of this compound forms multiple hydrogen bonds with conserved 16S rRNA bases, including U788, A794, and C795 in the loop of helix 24.[1] Additionally, it interacts with the mRNA backbone at the -1 and -2 nucleotide positions relative to the E-site codon, without directly contacting the E-site tRNA.[1] This simultaneous interaction with both the 16S rRNA and the mRNA is a hallmark of its unique mechanism.
Inhibition of Translocation:
The most significant consequence of this compound binding is the potent inhibition of the translocation step of elongation.[4] By tethering the mRNA to the 16S rRNA, this compound physically obstructs the movement of the ribosome along the mRNA template.[2][3] This "locking" of the mRNA within the mRNA-binding channel prevents the progression of the ribosome to the next codon, thereby halting polypeptide chain elongation.[3][4] Kinetic studies have shown that this compound significantly reduces the rate of peptidyl-tRNA movement from the A-site to the P-site.[1]
Disruption of Translation Initiation:
Beyond its effects on elongation, this compound also impairs the initiation of protein synthesis. It has been shown to reduce the rate of functional 70S initiation complex (IC) formation by as much as 30-fold.[1] While it does not prevent the initial binding of the ribosome to the initiator AUG codon, it hinders the ribosome's departure from the start codon.[4] Interestingly, studies suggest that this compound can promote the formation of erroneous 30S initiation complexes on non-canonical start codons; however, the initiation factor IF3 acts as a fidelity checkpoint, preventing these aberrant complexes from proceeding to the elongation phase.[1]
Resistance Mechanisms:
Bacterial resistance to this compound can arise from mutations in the 16S rRNA and in the gene encoding the elongation factor G (EF-G).[4] Mutations in helix 24 of the 16S rRNA, specifically at positions A794 and C795, directly interfere with the binding of the antibiotic.[1] Mutations in EF-G, such as G542V, can partially overcome the inhibitory effect of this compound, suggesting that alterations in the translocation machinery can compensate for the antibiotic-induced stalling.[1][4]
II. Visualizing the Mechanism and Experimental Approaches
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of this compound and the workflows of key experimental techniques used in its study.
III. Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
Table 1: Kinetic Parameters of this compound Inhibition
| Parameter | Condition | Value | Reference |
| Rate of 70S IC Formation | With this compound | Reduced by 30-fold | [1] |
| Rate of Peptidyl-tRNA Movement (A to P site) | With this compound | Significantly reduced | [1] |
| Dissociation Constant (Kd) of mRNA to 30S IC | Without this compound | ~15 nM | [1] |
| Dissociation Constant (Kd) of mRNA to 30S IC | With this compound | ~150 nM (10-fold increase) | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.5 | [4] |
| Staphylococcus aureus | 0.5 | [4] |
| Escherichia coli (wild-type) | 64 | [4] |
| Escherichia coli (ΔtolC mutant) | 0.5 | [4] |
IV. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
1. In Vitro Translation Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on protein synthesis.
-
Methodology:
-
Prepare a cell-free translation system (e.g., E. coli S30 extract or a PURE system).
-
Set up reaction mixtures containing the translation system, a reporter mRNA (e.g., luciferase or GFP), amino acids (one of which is radiolabeled, e.g., 35S-methionine), and varying concentrations of this compound.
-
Incubate the reactions at 37°C for a defined period to allow for protein synthesis.
-
Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Quantify the amount of incorporated radiolabeled amino acid using scintillation counting or measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
2. Toe-Printing Analysis of Translocation Inhibition
-
Objective: To map the position of the ribosome on an mRNA template and assess the effect of this compound on translocation.
-
Methodology:
-
Assemble a translation initiation complex on a specific mRNA template using purified 70S ribosomes, initiator tRNA, and initiation factors.
-
Initiate translation and allow the ribosome to move to a specific codon.
-
Add this compound at various concentrations to the reaction.
-
Add a DNA primer that is complementary to a region downstream of the ribosome binding site.
-
Use reverse transcriptase to synthesize a cDNA copy of the mRNA template.
-
The reverse transcriptase will be blocked by the ribosome, creating a "toe-print" - a truncated cDNA product.
-
Analyze the size of the cDNA products by gel electrophoresis. The position of the toe-print indicates the location of the ribosome on the mRNA.
-
In the presence of this compound, an accumulation of toe-prints at specific locations indicates ribosome stalling and inhibition of translocation.
-
3. X-ray Crystallography of the Ribosome-Amicoumacin A Complex
-
Objective: To determine the three-dimensional structure of this compound bound to the 30S ribosomal subunit at atomic resolution.
-
Methodology:
-
Purify and crystallize the 70S ribosome or 30S subunit from a suitable bacterial species (e.g., Thermus thermophilus).
-
Soak the crystals in a solution containing this compound to allow the antibiotic to bind to the ribosome within the crystal lattice.
-
Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect diffraction data.
-
Process the diffraction data and solve the phase problem to generate an electron density map.
-
Build an atomic model of the ribosome-Amicoumacin A complex into the electron density map and refine the structure.
-
Analyze the final structure to identify the precise binding site and molecular interactions between this compound and the ribosome.
-
4. Cryo-Electron Microscopy (Cryo-EM) of the 30S Subunit
-
Objective: To visualize the structure of the 30S subunit in complex with this compound in a near-native state.
-
Methodology:
-
Purify the 30S ribosomal subunits.
-
Incubate the 30S subunits with this compound to form the complex.
-
Apply a small volume of the sample to an EM grid and rapidly freeze it in liquid ethane to vitrify the sample.
-
Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.
-
Use image processing software to pick individual particle images and classify them to select for homogenous populations.
-
Reconstruct a three-dimensional map of the 30S-Amicoumacin A complex from the two-dimensional particle images.
-
Fit an atomic model of the 30S subunit and this compound into the cryo-EM map to analyze the structure.
-
V. Conclusion
This compound represents a potent inhibitor of bacterial translation with a novel mechanism of action. By binding to the E-site of the 30S ribosomal subunit and stabilizing the mRNA-rRNA interaction, it effectively creates a roadblock for the translocating ribosome. This in-depth understanding of its molecular interactions and inhibitory effects provides a solid foundation for the rational design of new isocoumarin-based antibiotics that can circumvent existing resistance mechanisms and address the urgent need for novel antibacterial agents. Further research into the structure-activity relationships of this compound and its derivatives holds significant promise for the future of antibiotic development.
References
- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 3. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin A: A Technical Guide to Producing Organisms and Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a potent bioactive compound belonging to the dihydroisocoumarin family of natural products. First isolated from Bacillus pumilus in the early 1980s, it has garnered significant interest due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] This technical guide provides an in-depth overview of the microorganisms known to produce this compound, a detailed exploration of its biosynthetic pathway, and a compilation of relevant quantitative data and experimental methodologies.
This compound Producing Organisms
This compound and its analogues are produced by a variety of bacteria, primarily from the phylum Firmicutes, but also from Actinobacteria and Proteobacteria.
-
Bacillus species: The most well-documented producers of amicoumacins belong to the genus Bacillus. Several species have been identified, including:
-
Xenorhabdus species: These Gram-negative bacteria, known for their symbiotic relationship with entomopathogenic nematodes, produce structurally related compounds called xenocoumacins. The biosynthetic pathways are homologous to that of this compound.[4][5] Notable species include:
-
Nocardia species: Certain species within this genus of Gram-positive, filamentous bacteria have also been reported as producers of amicoumacins.[5]
Biosynthetic Pathway of this compound
The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[4][6] The genetic blueprint for this intricate molecular machinery is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the ami cluster in Bacillus subtilis. This cluster spans approximately 47.4 kb and contains a series of genes (amiA to amiO) that encode the requisite enzymes.[6]
The proposed biosynthetic pathway can be summarized as follows:
-
Initiation: The biosynthesis is thought to commence with the formation of a lipidated precursor.[6]
-
Chain Elongation: A series of NRPS and PKS modules sequentially add amino acid and polyketide extender units. The pathway incorporates three amino acids and five malonate residues.[6]
-
Core Structure Formation: The characteristic dihydroisocoumarin core of this compound is formed by a terminating megasynthetase, which catalyzes the cyclization of a highly oxygenated polyketide chain.[6]
-
Pro-drug Activation: The immediate product of the biosynthetic assembly line may be an inactive pro-drug, preamicoumacin, which is later activated by the cleavage of an N-acyl-D-Asn moiety.[5][6]
Below is a diagram illustrating the organization of the ami biosynthetic gene cluster in Bacillus subtilis.
References
- 1. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 2. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Amicoumacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a potent natural product primarily isolated from Bacillus species, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-ulcer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, crucial for understanding its mechanism of action and for guiding future drug development efforts. This document details its structural elucidation, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, its mode of action as a protein synthesis inhibitor is visually represented to facilitate a deeper understanding of its biological function.
Chemical Structure and Properties
This compound is a complex natural product featuring a 3,4-dihydro-8-hydroxyisocoumarin core linked to a unique amino acid-derived side chain.
Molecular Identity
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₃O₇ |
| Molecular Weight | 423.46 g/mol |
| IUPAC Name | (2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide[1] |
| CAS Registry Number | 78654-44-1[2] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless powder | [2] |
| Melting Point | 132-135 °C (decomposes) | [2] |
| Optical Rotation | [α]D²³ -97.2° (c = 1.0 in methanol) | [2] |
| UV Absorption Maxima (in Methanol) | 208 nm (ε 27300), 247 nm (ε 6400), 315 nm (ε 4380) | [2][3] |
Stereochemistry
The absolute configuration of the five chiral centers in this compound has been determined through extensive spectroscopic analysis and total synthesis. The established stereochemistry is crucial for its biological activity. The IUPAC name precisely defines the spatial arrangement of these centers as 3S, 1'S, 2''S, 3''S, and 4''S.
Experimental Protocols
The structural elucidation and biological characterization of this compound have been achieved through a combination of sophisticated experimental techniques.
Isolation and Purification of this compound
A common protocol for isolating this compound from bacterial fermentation broths is as follows:
-
Fermentation: Bacillus subtilis or other producing strains are cultured in a suitable medium (e.g., SYT medium) for several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including this compound, from the aqueous phase.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification. This often involves:
-
Column Chromatography: Using stationary phases like Sephadex LH-20 or silica gel to perform initial fractionation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employing a C18 column with a gradient of organic solvent (e.g., methanol or acetonitrile) in water to achieve high-purity separation of this compound.
-
Structural Elucidation Methodologies
The definitive structure of this compound was determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete molecular structure. For instance, HMBC correlations are used to connect the isocoumarin core to the amino acid side chain.
-
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the precise molecular weight and elemental composition of the molecule, confirming its molecular formula.
-
-
X-ray Crystallography: While crystallizing this compound itself can be challenging, the crystal structure of its complex with the bacterial ribosome has been solved. This has provided invaluable insights into its mode of action and confirmed the relative stereochemistry of the bound molecule.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Table of MIC Values for this compound:
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 8 - 16 | [4][5] |
| Staphylococcus epidermidis (MRSE) | 2 - 4 | [4][5] |
| Bacillus subtilis | 20.0 |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by potently inhibiting protein synthesis. It targets the bacterial ribosome, a critical cellular machinery for protein production.
Ribosomal Binding Site
X-ray crystallography studies have revealed that this compound binds to the 30S ribosomal subunit in the E-site (exit site).[6] It forms specific interactions with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[7]
Inhibition of Translocation
The binding of this compound stabilizes the interaction between the mRNA and the ribosome. This stabilization is thought to physically obstruct the movement of the ribosome along the mRNA strand, a process known as translocation. By preventing translocation, this compound effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of Amicoumacin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a dihydroisocoumarin antibiotic originally isolated from Bacillus pumilus, has demonstrated a broad spectrum of biological activities.[1][2] Primarily known for its potent antibacterial properties, its mechanism of action involves the inhibition of protein synthesis by binding to the ribosome.[3][4][5] This unique mechanism, which involves stabilizing the mRNA-ribosome interaction, has made it a subject of interest for overcoming antibiotic resistance.[3][4] Beyond its antibacterial effects, this compound has also been reported to possess anti-inflammatory, anti-ulcer, antifungal, and anti-tumor activities.[1][6][7][8] This technical guide provides an in-depth overview of the biological activity spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.
Antibacterial Activity
This compound exhibits significant activity against a range of Gram-positive bacteria and some Gram-negative bacteria, notably Helicobacter pylori.[1][3][6] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) makes it a particularly promising candidate for further investigation.[1][3]
Quantitative Antibacterial Data
The antibacterial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | UST950701-005 | 5.0 | [1][3] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 4.0 | [1][3] |
| Bacillus subtilis | 1779 | 20.0 | [1][3] |
| Bacillus subtilis | BR151 | <100 | [3] |
| Helicobacter pylori | (Average of various strains) | 1.4 | [3] |
| Helicobacter pylori | (Range in liquid media) | 0.75 - 2.5 | [6][8] |
| Helicobacter pylori | (Range on solid media) | 1.7 - 6.8 | [6][8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The following protocol is a standard method for determining the MIC of this compound against bacterial strains.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (or another appropriate growth medium) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[9]
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anti-Tumor Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-tumor agent.[10][11] This activity is linked to its ability to inhibit protein synthesis in eukaryotic cells.[1][10]
Quantitative Cytotoxicity Data
The anti-tumor activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cell growth or viability.
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| HeLa | Human Cervical Carcinoma | 4.32 | [12] |
| MCF-7 | Human Breast Adenocarcinoma | ~5-10 | [10] |
| A549 | Human Lung Carcinoma | ~5-10 | [10] |
| HEK293T | Human Embryonic Kidney (non-cancerous) | ~15-20 | [10] |
| VA13 | Human Lung Fibroblast (non-cancerous) | ~20-30 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.[12]
Mechanism of Action: Inhibition of Protein Synthesis
The primary molecular mechanism underlying the biological activities of this compound is the inhibition of protein synthesis.[3][4][5] It targets the ribosome, the cellular machinery responsible for translating mRNA into protein, in both prokaryotic and eukaryotic cells.[1][10][11]
This compound binds to the E-site of the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[3][12] This binding stabilizes the interaction between the mRNA and the 16S rRNA (in bacteria), effectively locking the mRNA in the ribosome.[3][4][5] This stabilization prevents the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[4][13] By halting translocation, this compound effectively blocks the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[13]
Inhibition of Protein Synthesis by this compound.
Experimental Protocol: In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
-
System Preparation: Utilize a commercially available in vitro transcription-translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate).
-
Template Addition: Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) to the system.
-
This compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) to allow for transcription and translation.
-
Reporter Protein Detection: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence is measured.
-
Data Analysis: The inhibition of translation is determined by the reduction in the reporter signal in the presence of this compound compared to a control without the compound. The IC50 can be calculated from a dose-response curve.[7][14]
Other Biological Activities
In addition to its well-documented antibacterial and anti-tumor effects, this compound has been reported to have other biological properties.
-
Anti-inflammatory and Anti-ulcer Activity: Early studies reported that this compound possesses anti-inflammatory and anti-ulcer properties.[1][2] Its potent activity against Helicobacter pylori, a major cause of gastritis and ulcers, may contribute to these effects.[6][8]
-
Antifungal Activity: Some studies have indicated that this compound and its analogs exhibit antifungal activity.[7]
Further research is needed to fully elucidate the mechanisms and therapeutic potential of these additional activities.
Conclusion
This compound is a multifaceted natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its potent antibacterial activity, particularly against resistant strains, and its emerging anti-tumor properties make it a valuable lead compound for drug discovery and development. The information compiled in this technical guide, including quantitative data and detailed experimental protocols, provides a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and its derivatives. The unique mode of ribosomal inhibition offers a promising avenue for the development of novel therapeutics to address critical unmet medical needs.
References
- 1. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enzymeresearchgroup.s3.amazonaws.com [enzymeresearchgroup.s3.amazonaws.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. youtube.com [youtube.com]
- 10. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Early Research and Preliminary Studies on Amicoumacin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A, a dihydroisocoumarin antibiotic, has garnered significant interest since its discovery in the early 1980s from Bacillus pumilus.[1][2] Initial investigations revealed its potential beyond antibacterial activity, demonstrating anti-inflammatory and anti-ulcer properties. Subsequent research has expanded its known biological activities to include antifungal, anticancer, and herbicidal effects.[3] This technical guide provides an in-depth overview of the early research and preliminary studies on this compound, focusing on its mechanism of action, quantitative pharmacological data, and the key experimental protocols used in its initial characterization.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Early studies definitively identified the primary cellular target of this compound as the bacterial ribosome, where it acts as a potent inhibitor of protein synthesis.[4] Macromolecular synthesis inhibition experiments demonstrated that at concentrations similar to its minimal inhibitory concentration (MIC), this compound selectively inhibits protein synthesis (as measured by ³⁵S-methionine incorporation) without significantly affecting DNA or RNA synthesis.[4]
The unique mechanism of this compound involves its binding to the E-site of the 30S ribosomal subunit.[1][5][6] This interaction is stabilized by contacts with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[6] By binding to this site, this compound effectively stabilizes the interaction between the mRNA and the ribosome, which in turn inhibits the translocation step of elongation.[1][6] This mode of action is distinct from many other ribosome-targeting antibiotics.
The inhibitory action of this compound can be partially compensated by mutations in the translation elongation factor G (EF-G).[6] Resistance to this compound has been mapped to mutations in helix 24 of the 16S rRNA, further confirming its binding site on the small ribosomal subunit.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early studies on this compound, including its antibacterial activity (MIC) and its inhibitory effects on protein synthesis (IC₅₀).
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 0.5 | [4] |
| Bacillus subtilis 1779 | 20.0 | [7] |
| Staphylococcus aureus UST950701-005 | 5.0 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [7] |
| Helicobacter pylori (average) | 1.4 | [7] |
| Methicillin-sensitive Staphylococcus epidermidis | 2-4 | |
| Methicillin-resistant Staphylococcus epidermidis | 2-4 | |
| Methicillin-sensitive Staphylococcus aureus | 8-16 | |
| Methicillin-resistant Staphylococcus aureus | 8-16 |
Table 2: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Assay | System | IC₅₀ (µM) | Reference |
| In Vitro Protein Synthesis | E. coli S30 cell-free extract | 0.45 ± 0.05 | [4] |
| In Vitro Protein Synthesis | PURE system | 0.20 ± 0.19 | [4] |
| Cytotoxicity | HeLa cells | 33.60 | [5] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the early research on this compound.
Macromolecular Synthesis Inhibition Assay
This assay is used to determine the specific cellular pathway targeted by an antibiotic. It measures the incorporation of radiolabeled precursors into DNA, RNA, and protein in the presence of the test compound.
Protocol:
-
Bacterial cultures (e.g., E. coli) are grown to the exponential phase.
-
The culture is divided into aliquots, and this compound is added at various concentrations.
-
Radiolabeled precursors are added to the aliquots:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³⁵S-methionine for protein synthesis
-
-
The cultures are incubated for a defined period to allow for the incorporation of the radiolabels.
-
The reactions are stopped, and the macromolecules are precipitated using an acid (e.g., trichloroacetic acid).
-
The precipitate is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to that in the untreated control.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the translation machinery in a cell-free system.
Protocol using E. coli S30 Extract:
-
An E. coli S30 cell-free extract, which contains all the necessary components for translation, is prepared.
-
A reaction mixture is set up containing the S30 extract, a buffer system, amino acids, an energy source (ATP and GTP), and a reporter mRNA (e.g., firefly luciferase).
-
This compound is added to the reaction mixtures at a range of concentrations.
-
The reactions are incubated at 37°C for a set time (e.g., 30 minutes) to allow for protein synthesis.
-
The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Toe-printing Assay for Translocation Inhibition
This assay is used to map the precise position of the ribosome on an mRNA molecule and can detect ribosome stalling caused by translocation inhibitors.
Protocol:
-
A translation initiation complex is formed by incubating 30S ribosomal subunits, a specific mRNA template, and initiator tRNA (fMet-tRNAfMet).
-
The 50S ribosomal subunit is added to form the 70S initiation complex.
-
The complex is allowed to translate a short distance to a specific codon where a cognate aminoacyl-tRNA is added to the A-site.
-
Elongation factor G (EF-G) is added to catalyze translocation. This is done in the presence and absence of this compound at various concentrations.
-
A DNA primer complementary to a downstream sequence of the mRNA is added, along with reverse transcriptase and dNTPs.
-
The reverse transcriptase synthesizes cDNA until it is blocked by the stalled ribosome.
-
The resulting cDNA products (toeprints) are resolved on a sequencing gel. The length of the cDNA fragment indicates the position of the ribosome on the mRNA. Inhibition of translocation by this compound results in the accumulation of a toeprint at the pre-translocation position.
Visualizations
Signaling Pathway: this compound Mechanism of Translation Inhibition
Caption: Mechanism of this compound-mediated inhibition of bacterial translation.
Experimental Workflow: Macromolecular Synthesis Inhibition Assay
Caption: Workflow for the macromolecular synthesis inhibition assay.
References
- 1. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Anti-inflammatory Properties of Amicoumacin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a dihydroisocoumarin antibiotic produced by Bacillus pumilus, has been recognized for its anti-inflammatory and anti-ulcer activities since its discovery in the early 1980s.[1] While its potent antibacterial action through the inhibition of protein synthesis is well-documented, the precise molecular mechanisms and quantitative metrics of its anti-inflammatory effects are less extensively detailed in publicly available literature. This technical guide synthesizes the current understanding of this compound's anti-inflammatory properties, proposes a likely mechanism of action based on its primary biological function, and provides standardized experimental protocols for its further investigation. The core of this compound's bioactivity, including its anti-inflammatory effects, is believed to stem from its ability to bind to the ribosome and inhibit protein synthesis.[2] This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound in inflammatory diseases.
Introduction
This compound is a member of a class of dihydroisocoumarin natural products that exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3] First isolated from Bacillus pumilus BN-103, this compound was identified as the major component of the amicoumacin complex and was noted for its significant anti-inflammatory and anti-ulcer activities.[1] While its antibacterial mechanism, which involves the inhibition of ribosomal protein synthesis, has been elucidated, the specific pathways through which it exerts its anti-inflammatory effects remain an area of active investigation. This document provides a comprehensive overview of the known anti-inflammatory properties of this compound and outlines a framework for future research.
Core Mechanism of Action: Protein Synthesis Inhibition
The primary molecular target of this compound is the ribosome, the cellular machinery responsible for protein synthesis. By binding to the E-site of the ribosomal small subunit, this compound stabilizes the interaction between mRNA and the ribosome, thereby inhibiting the translocation step of protein synthesis.[2] This disruption of protein production is the basis for its potent antibacterial effects. It is highly probable that this same mechanism underlies its anti-inflammatory activity. By non-selectively inhibiting protein synthesis in eukaryotic cells, this compound can reduce the production of key proteins involved in the inflammatory cascade, such as pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Proposed Anti-inflammatory Signaling Pathway
While direct experimental evidence for this compound's effect on specific inflammatory signaling pathways is limited, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[4] The activation of the NF-κB pathway is dependent on the synthesis of several key proteins, including IκBα, which is an inhibitor of NF-κB. The continuous synthesis of IκBα is required to keep NF-κB in an inactive state in the cytoplasm.
By inhibiting overall protein synthesis, this compound could prevent the resynthesis of IκBα, leading to a complex downstream effect. However, a more direct anti-inflammatory outcome would be the inhibition of the synthesis of pro-inflammatory mediators that are themselves proteins, such as TNF-α, IL-1β, and IL-6. The diagram below illustrates a proposed model of how this compound's inhibition of protein synthesis could interrupt the NF-κB signaling cascade.
Quantitative Data on Anti-inflammatory Activity
Detailed quantitative data, such as IC50 values for the inhibition of specific inflammatory mediators by this compound, are not extensively reported in the available scientific literature. To facilitate future research and a standardized comparison of its activity, the following tables provide a template for the essential quantitative data that needs to be determined.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Target | Assay Type | Cell Line | IC50 (µM) | Positive Control | Reference |
| COX-1 | Enzyme Inhibition | - | Data not available | Indomethacin | - |
| COX-2 | Enzyme Inhibition | - | Data not available | Celecoxib | - |
| 5-LOX | Enzyme Inhibition | - | Data not available | Zileuton | - |
| TNF-α | ELISA | RAW 264.7 | Data not available | Dexamethasone | - |
| IL-6 | ELISA | RAW 264.7 | Data not available | Dexamethasone | - |
| IL-1β | ELISA | RAW 264.7 | Data not available | Dexamethasone | - |
| NO (iNOS) | Griess Assay | RAW 264.7 | Data not available | L-NAME | - |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | Route of Admin. | Dose Range (mg/kg) | % Inhibition of Edema | Positive Control | Reference |
| Carrageenan-induced Paw Edema | Rat/Mouse | i.p. / p.o. | Data not available | Data not available | Indomethacin | [1] |
| Acetic Acid-induced Vascular Permeability | Mouse | i.p. / p.o. | Data not available | Data not available | Indomethacin | - |
Note: The data in the tables above are placeholders and need to be determined through experimental studies.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the anti-inflammatory properties of this compound. These protocols are based on standard methods and should be optimized for the specific experimental conditions.
In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production in RAW 264.7 Macrophages
This assay is fundamental for assessing the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should also be included. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Mix an equal volume of supernatant with Griess reagent. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the concentration of nitrite.
-
Cell Viability (MTT Assay): After removing the supernatant, add MTT solution to the remaining cells and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
In Vivo Anti-inflammatory Assay: Carrageenan-induced Paw Edema in Rats
This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline, p.o.)
-
Group 2: this compound (e.g., 25 mg/kg, p.o.)
-
Group 3: this compound (e.g., 50 mg/kg, p.o.)
-
Group 4: this compound (e.g., 100 mg/kg, p.o.)
-
Group 5: Indomethacin (10 mg/kg, p.o.) Administer the respective treatments orally 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its fundamental mechanism of protein synthesis inhibition provides a strong rationale for its observed anti-inflammatory effects. However, a significant gap exists in the literature regarding detailed quantitative data and specific mechanistic studies. Future research should focus on:
-
Quantitative Profiling: Systematically determining the IC50 values of this compound against a panel of key inflammatory mediators.
-
Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB and other inflammatory signaling pathways using techniques such as Western blotting and reporter gene assays.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in various animal models of inflammatory diseases to establish its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved anti-inflammatory activity and reduced cytotoxicity.
By addressing these research gaps, the full therapeutic potential of this compound as an anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Amicoumacin A's Antitumor Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amicoumacin A, a naturally occurring dihydroisocoumarin antibiotic, has demonstrated promising antitumor potential, primarily through its targeted inhibition of protein synthesis. This technical guide provides a comprehensive overview of the initial investigations into this compound's mechanism of action, its cytotoxic effects on various cancer cell lines, and the experimental protocols utilized in these foundational studies. While the primary target of this compound is the eukaryotic ribosome, leading to cell death, further research is required to fully elucidate the downstream signaling pathways involved in apoptosis and to explore its potential anti-metastatic properties. This document serves as a detailed resource for researchers seeking to build upon existing knowledge and further investigate the therapeutic applications of this compound in oncology.
Core Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis
This compound exerts its cytotoxic effects by directly targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[1][2] Structural and biochemical studies have revealed that this compound binds to the E-site of the small ribosomal subunit.[2] This binding event interferes with the translocation step of elongation, a critical process where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[1][2][3] By inhibiting translocation, this compound effectively stalls protein synthesis, leading to a cellular stress response and, ultimately, cell death.[2] A slight increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) has been observed, which is indicative of a cellular stress response to the inhibition of protein synthesis.[2]
Quantitative Data: In Vitro Cytotoxicity
The antitumor potential of this compound has been quantified through cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. These studies have demonstrated that this compound exhibits preferential cytotoxicity towards cancer cell lines compared to non-cancerous cell lines, suggesting a potential therapeutic window.
| Cell Line | Cell Type | Cancerous/Non-cancerous | IC50 (µM) | IC50 (µg/mL) |
| MCF-7 | Human Breast Adenocarcinoma | Cancerous | 1.8 ± 0.3 | 0.76 ± 0.13 |
| A549 | Human Lung Carcinoma | Cancerous | 2.5 ± 0.4 | 1.06 ± 0.17 |
| HEK293T | Human Embryonic Kidney | Non-cancerous | 7.5 ± 1.1 | 3.18 ± 0.47 |
| VA13 | Human Lung Fibroblast | Non-cancerous | 12.0 ± 2.0 | 5.09 ± 0.85 |
Table 1: IC50 values of this compound in various human cell lines as determined by MTT assay. Data extracted from Prokhorova et al. (2016).[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial investigations of this compound's antitumor potential.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549) and non-cancerous cell lines (e.g., HEK293T, VA13)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., ethanol).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently pipette to mix and dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Investigation of Protein Expression: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate. This protocol describes a general procedure that can be adapted to investigate the effect of this compound on proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or metastasis (e.g., MMPs).
Materials:
-
This compound
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise downstream signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, a proposed pathway based on its known mechanism of action is presented below. Inhibition of protein synthesis is a significant cellular stressor known to activate intrinsic apoptotic pathways.
References
Amicoumacin A: A Technical Guide to its Binding Site on the Bacterial Ribosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A (AMI) is a potent antibiotic that inhibits bacterial protein synthesis. This technical guide provides an in-depth overview of the binding site of this compound on the bacterial ribosome, detailing the molecular interactions and the mechanism of inhibition. The information presented herein is a synthesis of key findings from structural and biochemical studies, intended to serve as a comprehensive resource for researchers in antibiotic discovery and development. This document includes quantitative data on AMI's activity, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.
Introduction
The ribosome is a primary target for a multitude of antibiotics. This compound, an isocoumarin antibiotic, represents a unique class of ribosome-targeting agents. It effectively halts bacterial growth by interfering with the translation process. Understanding the precise binding site and the functional consequences of this interaction is paramount for the rational design of novel and more effective antibacterial agents. This guide will explore the structural basis of this compound's activity, the experimental methodologies used to elucidate its binding site, and the quantitative aspects of its inhibitory effects.
The this compound Binding Site
This compound binds to the small (30S) ribosomal subunit in a pocket located in the E site (Exit site). The high-resolution crystal structure of the Thermus thermophilus 70S ribosome in complex with this compound, mRNA, and tRNAs has been solved at a resolution of 2.4 Å, providing a detailed view of the binding interactions.
Key Interactions:
This compound establishes a network of contacts with both the 16S ribosomal RNA (rRNA) and the messenger RNA (mRNA). It does not, however, directly interact with the E-site tRNA.
-
16S rRNA Interactions: The isocoumarin core and the side chain of this compound form specific hydrogen bonds and van der Waals interactions with universally conserved nucleotides of the 16S rRNA. These include:
-
mRNA Interactions: A crucial aspect of this compound's mechanism is its interaction with the phosphate backbone of the mRNA at the -1 and -2 nucleotide positions relative to the E-site codon.[1][2] This simultaneous binding to both the 16S rRNA and the mRNA effectively tethers the mRNA to the ribosome.
Mechanism of Action
The binding of this compound to the 30S subunit inhibits protein synthesis primarily by stalling the ribosome during the translocation step of elongation.[1]
The proposed mechanism involves:
-
mRNA Stabilization: By simultaneously interacting with the 16S rRNA and the mRNA backbone, this compound stabilizes the mRNA in the E site.[1]
-
Inhibition of Translocation: This stabilization hinders the movement of the mRNA-tRNA complex from the A and P sites to the P and E sites, a critical step catalyzed by the elongation factor G (EF-G).[1]
-
Inhibition of Initiation: this compound has also been shown to reduce the rate of formation of the functional 70S initiation complex by 30-fold.[1]
This multifaceted mechanism of action makes this compound a potent inhibitor of bacterial translation.
Logical Relationship Diagram:
Caption: Mechanism of this compound Action.
Quantitative Data
The inhibitory activity of this compound and the impact of resistance mutations have been quantified using Minimum Inhibitory Concentration (MIC) assays.
| Strain/Condition | Target | Mutation | MIC (µg/mL) | Fold Increase in Resistance | Reference |
| E. coli SQ110 (wild-type) | 16S rRNA | None | 0.5 | - | Polikanov et al., 2014 |
| E. coli SQ110TDC | 16S rRNA | A794G | >64 | >128 | Polikanov et al., 2014 |
| E. coli SQ110TDC | 16S rRNA | C795U | 64 | 128 | Polikanov et al., 2014 |
| E. coli with EF-G mutant | EF-G | G542V | - | - | Chalupova et al., 2021 |
| E. coli with EF-G mutant | EF-G | G581A | - | - | Chalupova et al., 2021 |
| E. coli with EF-G mutant | EF-G | ins544V | - | - | Chalupova et al., 2021 |
Experimental Protocols
X-ray Crystallography of the this compound-Ribosome Complex
This protocol is adapted from Polikanov et al., 2014.
1. Ribosome Preparation:
-
70S ribosomes from Thermus thermophilus HB8 are purified by zonal centrifugation.
-
Ribosomes are programmed with a short mRNA containing a Shine-Dalgarno sequence and an AUG start codon.
-
The ribosomes are complexed with initiator tRNAfMet in the P site and a deacylated tRNA in the E site.
2. Crystallization:
-
The ribosome complex is co-crystallized with this compound.
-
Crystals are grown by vapor diffusion in hanging drops at 19°C.
-
The reservoir solution contains 100 mM Tris-HCl pH 7.6, 200 mM KCl, 10 mM NH4Cl, 12-15% (v/v) 2-methyl-2,4-pentanediol (MPD), and 0.5 mM β-mercaptoethanol.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected using a solution containing 30% MPD and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined ribosome structure as a search model.
-
The this compound molecule is located in the resulting electron density maps.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining antibiotic susceptibility.
1. Preparation of Bacterial Culture:
-
A single colony of the test bacterium (e.g., E. coli) is used to inoculate a liquid culture medium (e.g., Luria-Bertani broth).
-
The culture is incubated overnight at 37°C with shaking.
2. Serial Dilution of this compound:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing fresh culture medium.
3. Inoculation and Incubation:
-
The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Each well of the microtiter plate is inoculated with the diluted bacterial culture.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Translation Inhibition Assay
This assay measures the effect of an antibiotic on protein synthesis in a cell-free system.
1. Preparation of the Cell-Free System:
-
An E. coli S30 extract or a reconstituted pure system (e.g., PURE system) is used as the source of translational machinery.
2. Reaction Mixture:
-
The reaction mixture contains the cell-free extract, a buffer system, amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).
-
Varying concentrations of this compound are added to the reaction mixtures.
3. Incubation:
-
The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).
4. Measurement of Protein Synthesis:
-
The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Alternatively, if a reporter protein like luciferase is used, its activity can be measured using a luminometer.
5. Data Analysis:
-
The percentage of inhibition of protein synthesis is calculated for each concentration of this compound, and the IC50 value (the concentration that causes 50% inhibition) is determined.
Toe-printing Assay
This assay is used to map the position of the ribosome on an mRNA molecule.
1. Formation of the Ribosome-mRNA Complex:
-
Ribosomes are incubated with the mRNA of interest in the presence or absence of this compound and other translation factors.
2. Primer Extension:
-
A DNA primer complementary to a region downstream of the start codon is annealed to the mRNA.
-
Reverse transcriptase is added to the reaction, which synthesizes a cDNA copy of the mRNA template.
3. Analysis of Products:
-
The reverse transcriptase will be stalled by the ribosome, creating a truncated cDNA product (the "toe-print").
-
The cDNA products are resolved by denaturing polyacrylamide gel electrophoresis.
-
The size of the toe-print indicates the position of the leading edge of the ribosome on the mRNA.
Resistance to this compound
Resistance to this compound can arise through mutations in the genes encoding its target, the 16S rRNA, or in the gene for elongation factor G.
-
16S rRNA Mutations: Mutations at positions A794 and C795 in helix 24 of the 16S rRNA have been shown to confer high-level resistance to this compound.[3] These mutations likely disrupt the binding of the antibiotic to the ribosome.
-
EF-G Mutations: Mutations in the gene for EF-G, such as G542V, G581A, and an insertion at position 544 (ins544V), can also lead to this compound resistance.[1] These mutations are thought to allosterically affect the translocation process in a way that compensates for the inhibitory effect of the antibiotic.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics. Its unique mechanism of action, which involves the stabilization of the mRNA on the ribosome, offers a distinct advantage over many existing translation inhibitors. The detailed structural and biochemical data presented in this guide provide a solid foundation for future drug discovery efforts aimed at exploiting this novel binding site. Further research into the structure-activity relationships of this compound derivatives may lead to the development of compounds with improved efficacy and reduced off-target effects.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Analogs of Amicoumacin A: Amicoumacin B and C
This technical guide provides a comprehensive overview of Amicoumacin B and Amicoumacin C, the primary structural analogs of the potent antibiotic this compound. This document details their structural relationships, comparative biological activities, and the experimental protocols used for their evaluation. It is intended to serve as a resource for researchers in natural product chemistry, microbiology, and oncology.
Introduction to the Amicoumacin Family
The amicoumacins are a class of 3,4-dihydroisocoumarin natural products produced by various bacterial species, most notably from the genus Bacillus, but also from Nocardia and Xenorhabdus.[1][2][3][4] First isolated from Bacillus pumilus in the early 1980s, this compound has garnered significant interest due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiulcer, and anticancer properties.[1][5][6][7]
This compound is the most biologically active member of the family.[8][9] However, it is notably unstable in aqueous solutions under physiological conditions, degrading into its structural analogs, Amicoumacin C and Amicoumacin B.[10] This instability is a major obstacle to its clinical application but also provides a basis for understanding the structure-activity relationships within the amicoumacin family.[10] This guide focuses on these key analogs, Amicoumacin B and C, to provide a comparative analysis for drug discovery and development efforts.
Structural Relationship and Transformation
The core structure of the amicoumacin family consists of a dihydroisocoumarin nucleus linked to an amino acid-derived side chain.[6] The transformation from the highly active this compound to the largely inactive Amicoumacin B and C is a result of chemical degradation.
This compound is characterized by a terminal amide group on its side chain.[3][11] In physiological conditions, it undergoes a sequential transformation. First, an intramolecular lactonization occurs, converting the terminal amide of this compound into a lactone ring, forming Amicoumacin C. Subsequently, hydrolysis of the lactone ring in Amicoumacin C yields a carboxylic acid group, resulting in the formation of Amicoumacin B.[10] This conversion from the active amide (this compound) to the inactive analogs highlights the critical role of the terminal amide moiety for the compound's biological function.[12][13]
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 4. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Unseen Architects: A Technical Guide to the Natural Sources and Microbial Producers of Amicoumacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a potent antibiotic with a unique dihydroisocoumarin structure, has garnered significant interest in the scientific community for its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This technical guide provides an in-depth exploration of the natural origins and microbial producers of this compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, microbiology, and drug development. This document details the diverse environmental niches from which this compound-producing microorganisms have been isolated, summarizes quantitative data on its production, provides meticulous experimental protocols for its isolation and characterization, and visualizes the key biosynthetic and experimental workflows.
Natural Sources and Microbial Producers of this compound
This compound is a secondary metabolite primarily produced by a range of bacteria, most notably from the genus Bacillus. These microorganisms have been isolated from a remarkable variety of terrestrial and marine environments, highlighting their ecological adaptability and the widespread distribution of the genetic machinery for this compound biosynthesis.
Primary Microbial Producers:
-
Bacillus subtilis : Various strains of Bacillus subtilis are the most frequently reported producers of this compound. These have been isolated from diverse habitats such as marine sediments in the Red Sea, compost, and animal fodder[1][2][3][4]. The marine-derived Bacillus subtilis strain B1779, in particular, has been a significant source for the isolation and biosynthetic study of amicoumacins[1][2].
-
Bacillus pumilus : This species was one of the first identified producers of this compound. Strains have been isolated from marine environments and have been shown to produce a complex of amicoumacins, including this compound as a major component[5].
Other Microbial Producers:
-
Bacillus safensis : An isolate from the citrus microbiome, Bacillus safensis CB729, has been identified as a producer of amicoumacins.
-
Nocardia species : The production of amicoumacins is not limited to the Bacillus genus; they have also been found in Gram-positive bacteria belonging to the genus Nocardia[5].
-
Xenorhabdus bovienii : Interestingly, this Gram-negative bacterium has also been identified as a producer of this compound, indicating that the biosynthetic capabilities for this compound are not restricted to Gram-positive bacteria[5].
These findings underscore the importance of exploring diverse and often extreme environments for novel microbial strains with the capacity to produce bioactive secondary metabolites.
Data Presentation: Quantitative Analysis of this compound Production and Activity
The production of this compound by wild-type microbial strains is often low, necessitating optimization of fermentation conditions or the use of biotechnological approaches to enhance yields. The following tables summarize the available quantitative data on the production and biological activity of this compound.
Table 1: Production Yield of this compound from Microbial Fermentation
| Microbial Strain | Fermentation Volume (L) | Purified this compound Yield (mg) | Calculated Yield (mg/L) | Reference |
| Bacillus subtilis B1779 | 20 | 25.0 | 1.25 | [2] |
Note: Data on purified this compound yields are scarce in the literature. The presented data is based on available information and highlights the typically low production levels in wild-type strains.
Table 2: Biological Activity of this compound
| Activity Type | Target Organism/Cell Line | Measurement | Value | Reference |
| Antibacterial | Staphylococcus aureus | MIC | 5.0 µg/mL | |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4.0 µg/mL | |
| Antibacterial | Helicobacter pylori | MIC | 1.4 µg/mL (average) | |
| Cytotoxicity | HeLa (human cervical carcinoma) | IC50 | 4.32 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound, from the cultivation of producing microorganisms to the purification and characterization of the compound.
Cultivation of Bacillus subtilis for this compound Production
This protocol is based on the cultivation of the marine-derived Bacillus subtilis strain B1779.
Materials:
-
Bacillus subtilis strain B1779
-
SYT culture medium:
-
Starch: 10 g/L
-
Yeast extract: 4 g/L
-
Tryptone: 2 g/L
-
Seawater (or artificial seawater): 1 L
-
-
3 L Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare the SYT culture medium and sterilize by autoclaving.
-
Inoculate the sterile SYT medium with a fresh culture of Bacillus subtilis B1779.
-
Incubate the culture in multiple 3 L flasks at 25°C with agitation at 160 rpm for 4 days, or until the stationary phase of growth is reached[1].
Extraction of this compound from Fermentation Broth
This protocol describes a liquid-liquid extraction method to recover this compound from the culture broth.
Materials:
-
Fermentation broth from Bacillus subtilis culture
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
At the end of the fermentation, harvest the entire culture broth.
-
Transfer the broth to a large separatory funnel.
-
Extract the broth with an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extracts under reduced pressure using a rotary evaporator to obtain the crude extract[1].
Purification of this compound
This multi-step purification protocol utilizes column chromatography to isolate this compound from the crude extract.
Materials:
-
Crude extract
-
Sephadex LH-20 resin
-
Reversed-phase C18 silica gel
-
Methanol (MeOH)
-
Water (H2O)
-
Acetonitrile (MeCN)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column
Procedure:
-
Initial Fractionation (Optional): Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column. Elute with methanol to remove high molecular weight impurities.
-
Reversed-Phase Column Chromatography:
-
Pack a column with reversed-phase C18 silica gel.
-
Dissolve the crude extract (or the partially purified extract from the Sephadex column) in a small volume of methanol.
-
Load the sample onto the C18 column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Semi-preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution profile with a UV detector (this compound has characteristic UV absorbance).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Structural Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.
Materials:
-
Purified this compound
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Mass Spectrometry: Obtain the high-resolution mass spectrum (HRMS) of the purified compound to determine its elemental composition and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).
-
Acquire 1H NMR and 13C NMR spectra to determine the chemical structure.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.
-
Compare the obtained spectroscopic data with published data for this compound to confirm its identity.
-
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound in Bacillus subtilis 1779
The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic assembly line, encoded by the ami gene cluster. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Identification of this compound
The following diagram outlines the general workflow for the isolation, purification, and identification of this compound from a microbial culture.
Caption: Experimental workflow for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 4. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Methodological & Application
Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Amicoumacin A against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amicoumacin A is a potent antibiotic that has demonstrated significant activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. MRSA represents a significant threat to public health due to its resistance to multiple antibiotics. The mechanism of action of this compound involves the inhibition of protein synthesis by binding to the small ribosomal subunit, which can interfere with the progression of the ribosome along the mRNA[2][3][4]. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following table summarizes expected MIC values for this compound and its analogs against various Staphylococcus species, including MRSA, based on published literature. This data can be used as a reference for expected outcomes.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | 4.0 | [5] |
| This compound | S. aureus | 0.5 | [2] |
| Hetiamacin E | Methicillin-Sensitive S. aureus | 8–16 | [6] |
| Hetiamacin E | Methicillin-Resistant S. aureus | 8–16 | [6] |
| Hetiamacin F | Staphylococcus sp. | 32 | [6] |
Experimental Protocols
This protocol details the broth microdilution method for determining the MIC of this compound against MRSA.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microtiter plates
-
Sterile petri dishes
-
Sterile reagent reservoirs
-
MRSA strain(s) (e.g., ATCC 43300)
-
Staphylococcus aureus ATCC 29213 (for quality control)
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
ELISA plate reader (optional, for quantitative growth assessment)
Preparation of Reagents and Media
-
This compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution of this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a 2x working solution by diluting the stock solution in CAMHB. For example, to achieve a final highest concentration of 128 µg/mL in the assay, prepare a 256 µg/mL working solution.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA test strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by another 1:2 dilution, but this should be validated for your specific laboratory conditions.
-
Broth Microdilution Assay
-
Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x this compound working solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Determination of MIC
-
Visual Inspection:
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A button of cells at the bottom of the well indicates growth.
-
The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.
-
-
Quantitative Measurement (Optional):
-
The plate can be read using an ELISA reader at a wavelength of 600 nm.
-
The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Quality Control
-
Perform the MIC assay with a known quality control strain, such as S. aureus ATCC 29213, in parallel with the MRSA test strains.
-
The MIC value for the quality control strain should fall within the expected range as defined by CLSI guidelines to ensure the validity of the experiment.
Visualization
Experimental Workflow
Caption: Workflow for MIC determination of this compound against MRSA.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. Response of methicillin-resistant Staphylococcus aureus to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Translation Inhibition Assay Using Amicoumacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a potent antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic systems.[1][2][3] Its unique mechanism of action, which involves binding to the small ribosomal subunit and stabilizing the interaction between mRNA and the ribosome, makes it a valuable tool for studying the mechanisms of translation and a potential scaffold for the development of novel antimicrobial and anticancer agents.[3][4][5] These application notes provide a detailed protocol for an in vitro translation inhibition assay using this compound, designed to be adaptable for various research and drug development applications.
This compound targets the E-site of the small ribosomal subunit, where it interacts with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[4][6] This interaction does not displace the mRNA but rather tethers it to the ribosome, thereby inhibiting the translocation step of elongation.[4][5] This leads to a halt in protein synthesis.[7] While it is a potent inhibitor of bacterial translation, it has also been shown to inhibit translation in yeast and mammalian systems, making it a broad-spectrum translation inhibitor.[2][8]
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free in vitro translation system. The inhibition of translation is directly measured by the reduction in the signal produced by the reporter protein (e.g., luminescence from luciferase or fluorescence from Green Fluorescent Protein - GFP). By titrating the concentration of this compound, a dose-response curve can be generated, from which key inhibitory parameters such as the IC50 value (the concentration of inhibitor required to reduce the reporter signal by 50%) can be determined.
Data Presentation
Quantitative Inhibition Data for this compound
| System | Reporter Protein | IC50 (µM) | Reference |
| E. coli S30 cell extract | Firefly Luciferase | 0.45 ± 0.05 | [4] |
| PURE system (reconstituted E. coli components) | Green Fluorescent Protein (GFP) | 0.20 ± 0.19 | [4] |
| Krebs-2 cell S30 extract (mammalian) | Reporter mRNA | Micromolar range | [8][9] |
| Yeast cell-free system | Reporter mRNA | Micromolar range | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Translation Inhibition.
Caption: Experimental Workflow for In Vitro Translation Inhibition Assay.
Experimental Protocols
Materials and Reagents
-
Cell-Free Translation System:
-
E. coli S30 Extract System (e.g., Promega, NEB) or
-
PURExpress® In Vitro Protein Synthesis Kit (NEB) or
-
Rabbit Reticulocyte Lysate System (Promega) or
-
Wheat Germ Extract System (Promega)
-
-
Reporter Template:
-
Plasmid DNA encoding a reporter gene (e.g., pBEST-luc for luciferase, or a vector with a T7 promoter for GFP). The final concentration in the reaction should typically be around 5-20 nM.
-
Alternatively, capped and polyadenylated mRNA can be used as a template.
-
-
This compound:
-
Stock solution (e.g., 10 mM in DMSO or water, depending on solubility). Store at -20°C.
-
-
Reagents and Consumables:
-
Nuclease-free water
-
Amino acid mix (provided with the cell-free system)
-
Energy source (e.g., ATP, GTP, creatine phosphate; provided with the system)
-
RNase inhibitor (optional, but recommended)
-
Detection reagent (e.g., Luciferin substrate for luciferase, or a fluorescence plate reader for GFP)
-
Microcentrifuge tubes or 96/384-well plates (black or white, depending on the detection method)
-
Pipettes and nuclease-free tips
-
Incubator or water bath
-
Protocol: In Vitro Translation Inhibition Assay using an E. coli S30 Extract System and Luciferase Reporter
This protocol is adapted for a standard E. coli S30 extract system and can be scaled as needed. All steps should be performed on ice to maintain the integrity of the extract.
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in nuclease-free water or the reaction buffer. A typical final concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO or water, equivalent to the highest concentration used for the dilutions).
-
-
Reaction Assembly (per 10 µL reaction):
-
In a pre-chilled microcentrifuge tube or well of a microplate, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 10 µL
-
1 µL of 10x Reaction Buffer
-
1 µL of Amino Acid Mix
-
1 µL of Energy Mix
-
1 µL of Luciferase plasmid DNA (e.g., 50-200 ng/µL stock)
-
1 µL of this compound dilution (or vehicle control)
-
3 µL of E. coli S30 Extract
-
-
Gently mix by pipetting up and down. Avoid vortexing.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 to 2 hours. The optimal time may vary depending on the specific system and template.
-
-
Signal Detection (Luciferase):
-
Allow the reactions to cool to room temperature.
-
Prepare the luciferin substrate according to the manufacturer's instructions.
-
Add an equal volume (10 µL) of the luciferin substrate to each reaction.
-
Mix briefly and measure the luminescence using a plate reader or luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (a reaction with no DNA template) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
-
Considerations for Other Systems
-
PURE System: This system uses purified components of the E. coli translation machinery.[4] It offers a more defined reaction environment but may be more sensitive to reaction conditions. Follow the manufacturer's protocol for assembly.
-
Eukaryotic Systems (Rabbit Reticulocyte, Wheat Germ, HeLa Cell Lysates): These systems are suitable for studying the effect of this compound on eukaryotic translation.[10] The optimal incubation temperature is typically lower (e.g., 30°C).[11] The choice of reporter and detection method remains similar.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal in the control reaction | Inactive cell extract | Ensure the extract was stored properly at -80°C and not subjected to multiple freeze-thaw cycles. |
| Degraded DNA/mRNA template | Use high-quality, nuclease-free template. Consider adding an RNase inhibitor. | |
| Incorrect reaction setup | Double-check the concentrations and volumes of all components. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and nuclease-free tips. Prepare a master mix for common reagents. |
| Incomplete mixing | Mix gently but thoroughly after adding all components. | |
| Inconsistent IC50 values | Inaccurate inhibitor dilutions | Prepare fresh dilutions for each experiment. |
| Different reaction conditions | Maintain consistent incubation times and temperatures. |
Conclusion
The in vitro translation inhibition assay is a robust and sensitive method for characterizing the activity of translation inhibitors like this compound.[12] This protocol provides a framework that can be adapted to various cell-free systems and reporter genes. The quantitative data obtained from this assay is crucial for understanding the mechanism of action of novel compounds and for guiding drug development efforts. By carefully controlling experimental variables and following the outlined procedures, researchers can reliably assess the inhibitory potential of this compound and its derivatives.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 7. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biolinker.tech [biolinker.tech]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Testing Amicoumacin A Activity in Eukaryotic Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a bacterial metabolic product belonging to the isocoumarin group of compounds. It has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties. The primary mechanism of action of this compound in eukaryotic cells is the inhibition of protein synthesis. This document provides detailed application notes and protocols for testing the activity of this compound in eukaryotic cell culture, focusing on methods to assess its cytotoxic effects and impact on fundamental cellular processes.
Mechanism of Action: Targeting the Eukaryotic Ribosome
This compound exerts its cytotoxic effects by directly targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to a conserved site on the small ribosomal subunit (40S) within the E-site (Exit site). This binding event stabilizes the interaction between the messenger RNA (mRNA) and the ribosomal RNA (rRNA), effectively stalling the ribosome and inhibiting the translocation step of elongation.[1][2][3] This disruption of protein synthesis ultimately leads to cell death, with cancer cells showing a higher susceptibility compared to non-cancerous cell lines.[1][4]
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against various human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cell Type | Cancerous/Non-cancerous | IC50 (µM) | IC50 (µg/ml) | Reference |
| A549 | Lung Carcinoma | Cancerous | 0.2 ± 0.1 | 0.08 ± 0.04 | [5] |
| MCF7 | Breast Adenocarcinoma | Cancerous | 0.3 ± 0.1 | 0.13 ± 0.04 | [5] |
| HEK293T | Embryonic Kidney | Non-cancerous | 0.55 ± 0.03 | 0.23 ± 0.01 | [5] |
| VA13 | Lung Fibroblast | Non-cancerous | 1.2 ± 0.2 | 0.51 ± 0.08 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in eukaryotic cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on eukaryotic cells by measuring metabolic activity.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-4,000 cells/well in 135 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add 15 µL of the diluted this compound solutions to the respective wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[5]
-
Include wells with vehicle control (medium with the same concentration of solvent as the treated wells) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4, ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate compensation settings for FITC and PI.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate Buffered Saline (PBS), pH 7.4
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest approximately 1 x 10^6 cells and wash them with PBS.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms.
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the activity of this compound in eukaryotic cell culture. By employing these methods, researchers can effectively characterize its cytotoxic effects, determine its IC50 values across various cell lines, and elucidate its impact on critical cellular processes such as apoptosis and cell cycle progression. This information is crucial for the further development of this compound and its derivatives as potential therapeutic agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. corefacilities.iss.it [corefacilities.iss.it]
Application Notes: Investigating the Impact of Amicoumacin A on Ribosomal Translocation
Introduction
Amicoumacin A (Ami) is a potent antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic systems.[1][2] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[3] Understanding the precise mechanism by which this compound disrupts this fundamental process is critical for the development of new therapeutic agents and for overcoming antibiotic resistance. These application notes provide a detailed overview and experimental protocols for researchers, scientists, and drug development professionals studying the effects of this compound on ribosome translocation.
Mechanism of Action
This compound binds to the E site of the small ribosomal subunit (30S in bacteria).[3][4] Its binding site is formed by universally conserved nucleotides of the 16S rRNA.[2][4] Uniquely, Ami interacts simultaneously with the 16S rRNA in the E site and the phosphate backbone of the mRNA.[1][5] This dual interaction effectively tethers or staples the mRNA to the ribosome, physically preventing its movement relative to the small ribosomal subunit during the translocation step of elongation.[1][4][5] While its most pronounced effect is inhibiting translocation, Ami also demonstrates a multifaceted mechanism by reducing the formation rate of the functional 70S initiation complex.[3] The inhibitory effects of this compound on translocation can be partially counteracted by mutations in the elongation factor G (EF-G), the protein responsible for catalyzing translocation.[3][4]
Experimental Protocols
To elucidate the inhibitory effects of this compound on ribosome translocation, a combination of in vitro and in vivo assays can be employed. Below are detailed protocols for key experiments.
Toeprinting Assay to Map Ribosome Stalling
The toeprinting assay (or primer extension inhibition assay) is a powerful in vitro technique to identify the precise location of a ribosome stalled on an mRNA molecule.[6][7] When a ribosome is bound to mRNA, it acts as a physical barrier to reverse transcriptase, creating a truncated cDNA product (a "toeprint"). This assay can directly visualize the stalling of ribosomes caused by this compound during the translocation step.
Protocol:
-
Reaction Mixture Preparation: In an RNase-free tube, assemble the following components on ice in a final volume of 10 µL:
-
70S Ribosomes (E. coli): 1 µM final concentration
-
mRNA template of interest: 100-200 nM final concentration
-
Initiator tRNA (fMet-tRNAfMet): 1.5 µM final concentration
-
Toeprinting Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM Mg(OAc)2, 1 mM DTT)
-
This compound (or vehicle control): Titrate from 0.1 µM to 100 µM.
-
-
Initiation Complex Formation: Incubate the mixture at 37°C for 15 minutes to allow the formation of the 70S initiation complex.
-
Primer Annealing: Add 1 µL of a 5'-fluorescently labeled DNA primer (10 µM stock), complementary to a region downstream of the start codon. Incubate at 37°C for 3 minutes, then place on ice for 5 minutes.
-
Primer Extension: Add the reverse transcription mix:
-
dNTPs: 200 µM final concentration
-
Reverse Transcriptase (e.g., AMV RT): 5-10 units
-
-
Incubate at 37°C for 20 minutes to allow cDNA synthesis.
-
Reaction Termination: Stop the reaction by adding 10 µL of 2X stop solution (e.g., formamide loading dye).
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the cDNA products alongside a sequencing ladder of the same mRNA template using capillary electrophoresis or a high-resolution denaturing polyacrylamide gel. The appearance of a specific band in the this compound-treated lanes, corresponding to a position ~15-17 nucleotides downstream of a codon, indicates a stalled ribosome.[8]
Data Presentation:
| This compound (µM) | Toeprint Band Intensity (Arbitrary Units) | Full-Length Product Intensity (Arbitrary Units) | % Translocation Inhibition |
| 0 (Control) | 150 | 10,000 | 0% |
| 1 | 2,500 | 7,200 | 28% |
| 10 | 8,900 | 1,500 | 85% |
| 50 | 9,500 | 450 | 95.5% |
Polysome Profiling to Assess Global Translation
Polysome profiling separates ribosomal subunits, monosomes (single ribosomes on an mRNA), and polysomes (multiple ribosomes on an mRNA) by ultracentrifugation through a sucrose density gradient.[9] A potent translation inhibitor like this compound is expected to cause a shift from the polysome fractions to the monosome fraction, indicating a global shutdown of translation elongation.[10]
Protocol:
-
Cell Treatment: Grow bacterial (e.g., E. coli) or eukaryotic cells to mid-log phase. Treat one culture with an appropriate concentration of this compound and another with a vehicle control for a short period (e.g., 5-15 minutes).
-
Harvesting: Rapidly arrest translation by adding cycloheximide (for eukaryotes, 100 µg/mL) or by flash-freezing the culture in liquid nitrogen (for bacteria).[11] Harvest cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitors). Lyse cells by appropriate means (e.g., sonication, bead beating) and clarify the lysate by centrifugation to remove debris.
-
Sucrose Gradient: Prepare linear 10-50% (w/v) sucrose gradients in gradient buffer (lysis buffer without detergent).
-
Ultracentrifugation: Carefully layer a fixed amount of lysate (e.g., 10-15 A260 units) onto the top of the sucrose gradient. Centrifuge in a swinging-bucket rotor (e.g., Beckman SW 41 Ti) at ~39,000 rpm for 2.5 hours at 4°C.
-
Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm using a gradient fractionator. The resulting profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes.
-
Analysis: Compare the profiles from control and this compound-treated cells. A decrease in the area under the polysome peaks and a corresponding increase in the 80S monosome peak indicates translation inhibition. RNA can be extracted from the fractions for downstream analysis (e.g., RNA-Seq, qPCR) to determine the translational status of specific mRNAs.
Data Presentation:
| Treatment | Monosome Peak Area (A254) | Polysome Peak Area (A254) | Polysome-to-Monosome (P/M) Ratio |
| Control | 1.5 | 4.8 | 3.2 |
| This compound (10 µM) | 4.2 | 1.1 | 0.26 |
In Vitro Translation Assay
A cell-free transcription-translation system provides a rapid and controlled environment to quantify the inhibitory activity of this compound.[12] By using a reporter template (e.g., luciferase or GFP), the effect of the antibiotic on overall protein synthesis can be measured by a simple luminescence or fluorescence readout.
Protocol:
-
System Preparation: Use a commercially available prokaryotic (e.g., E. coli S30) or eukaryotic (e.g., rabbit reticulocyte lysate) cell-free translation system. Prepare the master mix according to the manufacturer's instructions, including the energy source, amino acids, and the reporter plasmid/mRNA (e.g., pT7-luciferase).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., water or DMSO).
-
Reaction Assembly: In a microplate, add the this compound dilutions. To each well, add the translation master mix. Include a no-template control and a vehicle-only positive control.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C for E. coli systems) for 1-2 hours.
-
Signal Detection:
-
For luciferase: Add the luciferase substrate and immediately measure luminescence using a plate reader.
-
For GFP: Measure fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize the signal from the this compound-treated wells to the positive control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| This compound (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,500,000 | 0% |
| 0.1 | 1,350,000 | 10% |
| 1.0 | 780,000 | 48% |
| 10 | 120,000 | 92% |
| 100 | 15,000 | 99% |
| Calculated IC50 | ~1.1 µM |
Cryo-Electron Microscopy (Cryo-EM) for Structural Insights
Cryo-EM is the definitive method for visualizing the interaction of this compound with the ribosome at near-atomic resolution.[13][14] By preparing a complex of the ribosome, mRNA, tRNA, and this compound, this technique can provide a static, high-resolution image of how the drug binds and induces conformational changes that lead to translocation inhibition.
High-Level Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a defined mRNA template, appropriate tRNAs (e.g., deacylated tRNA in the P-site), and a saturating concentration of this compound to form a stable pre-translocation or stalled complex.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect thousands of images of the frozen particles using a Titan Krios or similar transmission electron microscope equipped with a direct electron detector.[15]
-
Image Processing: Use software packages (e.g., RELION, CryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the ribosome-Ami complex.[14]
-
Model Building and Analysis: Fit atomic models of the ribosome, mRNA, tRNA, and this compound into the cryo-EM density map. Analyze the resulting structure to identify specific contact points between the drug and its binding pocket, rationalizing its inhibitory mechanism.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysome metabolism in Escherichia coli: effect of antibiotics on polysome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Amicoumacin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Amicoumacin A, a potent protein synthesis inhibitor. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in assessing the in vitro activity of this compound against a variety of bacterial species.
Mechanism of Action
This compound inhibits protein synthesis by binding to the E site of the small ribosomal subunit (30S).[1][2] This interaction stabilizes the binding of mRNA to the ribosome, which in turn inhibits the progression of the ribosome along the mRNA transcript, a critical step in translocation.[3][4] The binding site involves universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[1][3][4]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes previously reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[5]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis 1779 | 20.0 | [6][7] |
| Staphylococcus aureus UST950701-005 | 5.0 | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [6][7] |
| Helicobacter pylori (average) | 1.4 | [6][7] |
| Methicillin-sensitive Staphylococcus epidermidis (MSSE) | 2-4 | [8] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 4 | [8] |
| Staphylococcus aureus | 8-16 | [8] |
Experimental Protocols
Two standard methods for determining antibacterial susceptibility are provided: Broth Microdilution and Kirby-Bauer Disk Diffusion.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the quantitative MIC of this compound.[9][10] It involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or MHB)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile MHB to a working stock concentration.
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB without the antibiotic to serve as a growth control.
-
Well 12 should contain 100 µL of uninoculated MHB to serve as a sterility control.
-
-
Prepare Bacterial Inoculum: From a pure bacterial culture, prepare a suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control well) to reach the final desired inoculum concentration.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[9]
Protocol 2: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine if a bacterium is susceptible, intermediate, or resistant to this compound.[13][14][15] It involves placing a paper disk impregnated with a known amount of this compound onto an agar plate inoculated with the test bacterium.
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates (150 mm for up to 12 disks, 100 mm for up to 6 disks)[12][15]
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[13] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]
-
Apply Antibiotic Disks:
-
Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[15][16] Incubate for 16-24 hours.[12]
-
Measure Zones of Inhibition: After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[12]
-
Interpret Results: The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are specific for the antibiotic and the organism being tested and are typically provided by bodies like CLSI.[12][13] For this compound, these criteria would need to be developed through further studies correlating zone diameters with MIC values and clinical outcomes.
Visualizations
Caption: Workflow for Antibacterial Susceptibility Testing of this compound.
Caption: Simplified Mechanism of Action of this compound.
References
- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. mdpi.com [mdpi.com]
- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. academic.oup.com [academic.oup.com]
- 13. asm.org [asm.org]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: Applying Amicoumacin A in Studies of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A (Ami) is a potent antibiotic that inhibits bacterial protein synthesis, making it a valuable tool for studying ribosome function and a potential candidate for antimicrobial drug development.[1][2][3] First isolated from Bacillus pumilus in the early 1980s, Ami has demonstrated activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[1][4] Its unique mechanism of action, which involves stabilizing the interaction between messenger RNA (mRNA) and the ribosome, distinguishes it from many other known protein synthesis inhibitors.[4][5][6] These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound targets the small (30S) ribosomal subunit in bacteria.[3][4] Its binding site is located in the E site of the 30S subunit, where it makes contact with universally conserved nucleotides of the 16S rRNA (specifically helices h23, h24, and h45) and the backbone of the mRNA.[1][4] This dual interaction is unusual and forms the basis of its inhibitory action. By tethering the mRNA to the 16S rRNA, this compound effectively "locks" the mRNA in the mRNA-binding channel, thereby inhibiting the translocation step of elongation.[4][5][6]
The effects of this compound on bacterial translation are multifaceted:
-
Inhibition of Translocation: The primary mechanism is the potent inhibition of the movement of the ribosome along the mRNA, a process catalyzed by elongation factor G (EF-G).[4][5] While it does not prevent peptide bond formation or the EF-Tu-dependent binding of aminoacyl-tRNA to the A site, it reduces the rate of peptidyl-tRNA movement from the A to the P site.[1][2][7]
-
Effects on Initiation: this compound also impacts the initiation phase of protein synthesis. It has been shown to reduce the rate of functional 70S initiation complex (IC) formation by as much as 30-fold.[1][2][7] It allows for the proper binding of the ribosome to the initiator AUG codon but prevents the ribosome from departing the start codon to begin elongation.[4][6]
The following diagram illustrates the mechanism of this compound's inhibitory action on the bacterial ribosome.
References
- 1. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 2. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. istina.msu.ru [istina.msu.ru]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Antibiotic Resistance Using Amicoumacin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amicoumacin A, a potent protein synthesis inhibitor, for investigating the mechanisms of antibiotic resistance. The detailed protocols and data presented herein will enable researchers to effectively employ this compound as a tool to identify and characterize novel resistance determinants.
Introduction to this compound
This compound (AMI) is a dihydroisocoumarin antibiotic produced by various bacterial species, including Bacillus pumilus.[1] It exhibits broad-spectrum activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[2][3] AMI's primary cellular target is the ribosome, where it inhibits protein synthesis through a unique mechanism.[2][4] By binding to the E-site of the 30S ribosomal subunit, AMI stabilizes the interaction between the mRNA and the 16S rRNA, thereby impeding the translocation step of elongation.[2][3][5] This distinct mode of action makes this compound a valuable tool for studying ribosomal resistance mechanisms.
Mechanism of Action and Resistance
This compound binds to a universally conserved site on the 30S ribosomal subunit, making it active against a wide range of bacteria.[6][7] Resistance to this compound primarily arises from mutations in the components of the translational apparatus. These mutations can either directly interfere with antibiotic binding or compensate for its inhibitory effects.
Key Resistance Mechanisms:
-
16S rRNA Mutations: Alterations in the 16S rRNA, particularly at nucleotides A794 and C795 (E. coli numbering) within helix 24, are a primary mechanism of high-level resistance.[1][2] These mutations directly disrupt the binding site of this compound on the ribosome.
-
Elongation Factor G (EF-G) Mutations: Mutations in the fusA gene, which encodes EF-G, can also confer resistance.[1][4] These mutations do not directly affect AMI binding but are thought to compensate for the translocation inhibition caused by the antibiotic.[1][4]
-
KsgA Methyltransferase Alterations: Mutations in the ksgA gene, encoding an RNA dimethyltransferase, have been associated with this compound resistance.[3] KsgA modifies the 16S rRNA, and its alteration can indirectly affect the ribosome's susceptibility to the antibiotic.
Data Presentation: Quantitative Analysis of this compound Activity and Resistance
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains and the impact of specific resistance mutations.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis 1779 | 20.0[8] |
| Staphylococcus aureus UST950701-005 | 5.0[8] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0[8] |
| Helicobacter pylori (average) | 1.4[8] |
| Escherichia coli (wild-type) | 0.5[1] |
| Methicillin-Sensitive Staphylococcus epidermidis | 2-4[9] |
| Methicillin-Resistant Staphylococcus epidermidis | 2-4[9] |
| Methicillin-Sensitive Staphylococcus aureus | 8-16[9] |
| Methicillin-Resistant Staphylococcus aureus | 8-16[9] |
Table 2: Impact of Resistance Mutations on this compound MIC in E. coli
| Mutation | Fold Increase in MIC |
| 16S rRNA C795U | 128[1] |
| 16S rRNA A794G | >128[1] |
| EF-G (G542V) | Partial resistance[1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study this compound's mechanism of action and resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in the growth medium.
-
Add 50 µL of the diluted bacterial culture to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Macromolecular Synthesis Inhibition Assay
This assay determines the specific cellular pathway targeted by this compound by measuring the incorporation of radiolabeled precursors into DNA, RNA, and protein.[1]
Materials:
-
Bacterial culture in early logarithmic growth phase
-
This compound
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³⁵S]methionine (for protein)
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Grow a bacterial culture to an OD600 of ~0.2.
-
Aliquot the culture into tubes.
-
Add this compound at various concentrations (e.g., 1x, 5x, 10x MIC) to the experimental tubes. Include a no-antibiotic control.
-
Add the respective radiolabeled precursor to each set of tubes.
-
Incubate the tubes at 37°C with shaking for a short period (e.g., 15-30 minutes).
-
Stop the incorporation by adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold 5% TCA and then with ethanol.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Plot the percentage of incorporation relative to the no-antibiotic control against the this compound concentration.
Protocol 3: Selection of this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous this compound-resistant mutants in a liquid culture.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound
-
Sterile culture tubes or flasks
-
Incubator with shaking
Procedure:
-
Determine the MIC of this compound for the bacterial strain.
-
Inoculate a large volume of broth (e.g., 100 mL) with the bacterial strain and grow to late logarithmic or early stationary phase to ensure a high cell density (>10⁹ CFU/mL).
-
Add this compound to the culture at a concentration 2-4 times the MIC.
-
Incubate the culture with shaking at 37°C. Monitor for turbidity, which indicates the growth of resistant mutants. This may take several days.
-
Once growth is observed, streak a sample of the culture onto an agar plate containing this compound at the same concentration to isolate single colonies.
-
Confirm the resistance of the isolated colonies by re-testing the MIC.
-
Characterize the genetic basis of resistance by sequencing candidate genes such as 16S rRNA and fusA.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the pathways leading to resistance.
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Workflow for studying this compound resistance.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of Methicillin-Resistant Staphylococcus aureus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin A: A Versatile Tool for Probing Ribosome Dynamics and Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A (AMI) is a potent, broad-spectrum antibiotic that has emerged as a valuable tool compound in the field of ribosome research.[1][2] Originally isolated from Bacillus pumilus, its unique mechanism of action sets it apart from many clinically used antibiotics.[3][4] AMI targets the ribosome, the essential cellular machinery responsible for protein synthesis, by binding to a universally conserved site on the small ribosomal subunit.[1][2][5][6] This interaction stabilizes the messenger RNA (mRNA) on the ribosome, thereby inhibiting the translocation step of protein synthesis.[1][5][7] Its ability to stall ribosomes makes it an excellent tool for studying the intricate dynamics of translation, investigating mechanisms of antibiotic resistance, and potentially as a scaffold for the development of novel therapeutic agents, including anticancer drugs.[2][6][8]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the E site of the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[1][2][7] The crystal structure of AMI in complex with the bacterial 70S ribosome, resolved at 2.4 Å, reveals that it makes contact with universally conserved nucleotides of the 16S rRNA (in helix 24) and the backbone of the mRNA.[1][2][5] This dual interaction effectively tethers the mRNA to the ribosome, creating a steric block that hinders the movement of the ribosome along the mRNA, a critical process known as translocation.[1][7] While it binds at the E site, it does not directly interact with the E-site tRNA.[1] This unique mechanism of stabilizing the mRNA-ribosome interaction distinguishes AMI from many other translation inhibitors.[1]
Interestingly, while the RNA components of the AMI binding site are highly conserved between bacteria and eukaryotes, differences in the surrounding ribosomal proteins may provide a basis for developing more selective AMI derivatives.[9][10] In eukaryotes, AMI has been shown to inhibit translation elongation and displays greater toxicity towards cancer cell lines compared to non-cancerous ones, highlighting its potential in cancer research.[6][8]
Quantitative Data
The efficacy of this compound as a translation inhibitor has been quantified in various systems. The following table summarizes key inhibitory concentrations.
| Parameter | Organism/System | Value | Reference |
| MIC | E. coli | 0.5 µg/mL | [1][11] |
| IC50 | E. coli S30 cell-free extract | 0.45 ± 0.05 µM | [1] |
| IC50 | PURE system (purified components) | 0.20 ± 0.19 µM | [1] |
| IC50 | HEK293T cells (reporter mRNA translation) | ~1-10 µM | [12] |
| IC50 | Krebs-2 cells S30 extract | ~10 µM | [12] |
Applications in Ribosome Research
This compound's distinct mechanism of action makes it a powerful tool for a variety of research applications:
-
Studying Translocation Dynamics: By locking the ribosome onto the mRNA, AMI can be used to study the kinetics and structural changes associated with the translocation step of elongation.[1][3]
-
Ribosome Profiling: In ribosome profiling (Ribo-Seq) experiments, which map the positions of ribosomes on mRNA transcripts, translation inhibitors are used to arrest ribosomes. While cycloheximide is commonly used, AMI's specific mechanism of inhibiting translocation offers an alternative for capturing snapshots of translating ribosomes.[13][14]
-
Investigating Antibiotic Resistance: Resistance mutations to AMI have been mapped to helix 24 of the 16S rRNA and in the translation elongation factor G (EF-G), providing insights into the mechanisms of antibiotic action and resistance.[1][3]
-
Structural Biology: The stabilizing effect of AMI on the ribosome-mRNA complex has facilitated high-resolution crystallographic studies of the bacterial 70S ribosome, providing unprecedented detail of this molecular machine.[1][11]
-
Drug Development: As AMI targets a universally conserved site, it serves as a scaffold for designing novel antibiotics. Furthermore, its preferential activity against cancer cells opens avenues for developing new anti-cancer therapeutics.[6][8][10]
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol is used to determine the concentration-dependent inhibitory effect of this compound on translation in a cell-free system.
Materials:
-
E. coli S30 extract system or a PURE (Protein synthesis Using Recombinant Elements) system.
-
Reporter plasmid DNA or mRNA (e.g., encoding Luciferase or GFP).
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO).
-
Amino acid mixture.
-
Energy source (ATP, GTP).
-
Appropriate buffers.
-
Detection reagents for the reporter protein (e.g., luciferin for luciferase).
Procedure:
-
Prepare a master mix containing the cell-free extract or PURE system components, buffer, energy source, and amino acids.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control (vehicle only).
-
Initiate the reaction by adding the reporter DNA or mRNA.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by placing on ice).
-
Quantify the amount of synthesized reporter protein. For luciferase, add luciferin and measure luminescence using a luminometer. For GFP, measure fluorescence.
-
Plot the protein synthesis signal against the this compound concentration and determine the IC50 value.[1]
Toe-printing Assay for Monitoring Translocation
This assay directly monitors the position of the ribosome on an mRNA template and can be used to demonstrate AMI's inhibitory effect on translocation.
Materials:
-
Purified 70S ribosomes.
-
Specific mRNA template.
-
Initiator tRNA (e.g., fMet-tRNAfMet).
-
Elongation factors (EF-Tu, EF-G).
-
Aminoacyl-tRNAs corresponding to the mRNA codons.
-
This compound.
-
Reverse transcriptase and a radiolabeled primer complementary to a downstream region of the mRNA.
-
dNTPs.
-
Denaturing polyacrylamide gel.
Procedure:
-
Form Initiation Complex: Incubate 70S ribosomes, mRNA, and initiator tRNA to form a stable initiation complex at the start codon.
-
Elongate to a Specific Codon: Add the appropriate aminoacyl-tRNA and EF-Tu to allow the first peptide bond to form.
-
Induce Translocation: Divide the reaction. To one set, add EF-G and GTP to induce translocation. To another set, add EF-G, GTP, and this compound at various concentrations. Include a control with no EF-G.
-
Primer Extension: Stop the reactions and perform primer extension using a radiolabeled primer and reverse transcriptase. The enzyme will synthesize a cDNA copy until it is blocked by the stalled ribosome.
-
Analyze Results: Run the cDNA products on a denaturing polyacrylamide gel. The length of the cDNA product indicates the position of the leading edge of the ribosome. In the presence of effective this compound concentrations, the ribosome will fail to translocate, resulting in a shorter cDNA product compared to the successfully translocated control.[1][15]
Ribosome Profiling
This is a generalized protocol for ribosome profiling, where a translation inhibitor is essential for arresting ribosomes. This compound can be considered as an alternative to cycloheximide for this purpose.
Materials:
-
Cell culture.
-
Translation inhibitor (e.g., this compound or cycloheximide).
-
Lysis buffer.
-
RNase I.
-
Sucrose gradient solutions or size exclusion columns for monosome isolation.
-
RNA purification kits.
-
Library preparation reagents for next-generation sequencing.
Procedure:
-
Arrest Translation: Treat cells with the translation inhibitor (e.g., this compound) for a short period before harvesting to freeze ribosomes on the mRNA.[13]
-
Cell Lysis: Harvest and lyse the cells under conditions that maintain ribosome-mRNA integrity.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA regions not protected by ribosomes. This generates "ribosome footprints."
-
Isolate Monosomes: Separate the ribosome-footprint complexes (monosomes) from other cellular components using sucrose density gradient ultracentrifugation or size exclusion chromatography.[14]
-
Purify Footprints: Disrupt the ribosomes and purify the protected mRNA fragments (footprints), typically 28-30 nucleotides in length.
-
Library Preparation and Sequencing: Ligate adapters to the purified footprints, perform reverse transcription, and amplify the resulting cDNA to create a sequencing library.
-
Data Analysis: Sequence the library and align the reads to a reference transcriptome to determine the density and position of ribosomes across all mRNAs.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. istina.msu.ru [istina.msu.ru]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Cytotoxicity of Amicoumacin A on Cancer Cell Lines
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amicoumacin A is a potent antibiotic that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action is the inhibition of protein synthesis by targeting the eukaryotic ribosome, specifically by affecting translation elongation.[1][2] This targeted action makes this compound a compound of interest for anticancer research. Notably, studies have shown that human cancer cell lines are more susceptible to this compound than non-cancerous cell lines, suggesting a potential therapeutic window.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound on cancer cell lines, including methods for determining cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound on various human cancer cell lines and a non-cancerous cell line after 72 hours of treatment. This data is crucial for designing experiments with relevant concentration ranges.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.5 ± 0.1 |
| MCF-7 | Breast Cancer | 1.0 ± 0.2 |
| A549 | Lung Cancer | 1.2 ± 0.3 |
| HEK293 | Non-cancerous Kidney | > 10 |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves a series of assays to determine its effect on cell viability, membrane integrity, and the mechanism of cell death.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (human embryonic kidney, non-cancerous control).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the complete culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
3. Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells to achieve maximum LDH release.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.[1][4]
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Signaling Pathway
Inhibition of ribosomal function is a significant cellular stressor that can trigger apoptosis. The proposed pathway below illustrates how this compound's inhibition of protein synthesis may lead to programmed cell death in cancer cells. This is a generalized pathway, and further research is needed to elucidate the specific signaling cascades activated by this compound.
Caption: Proposed apoptotic pathway induced by this compound.
Further Mechanistic Studies
To further elucidate the mechanism of this compound-induced cytotoxicity, the following experiments are recommended:
1. Cell Cycle Analysis
Investigate the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA intercalating dye such as Propidium Iodide (PI) in the presence of RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
2. Western Blot Analysis for Apoptosis Markers
Confirm the activation of apoptotic pathways by examining key protein markers.
-
Procedure:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins such as:
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
Cleaved PARP
-
Bcl-2 family proteins (e.g., Bcl-2, Bax)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
-
By following these protocols, researchers can obtain a comprehensive understanding of the cytotoxic effects of this compound on cancer cell lines, providing valuable data for its potential development as an anticancer agent.
References
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Amicoumacin A In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A, a dihydroisocoumarin antibiotic, has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[1] Notably, it has also been reported to possess strong anti-inflammatory properties.[2][3] The primary mechanism of action of this compound is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells by targeting the ribosome.[1][2][3][4] This unique mode of action suggests that its anti-inflammatory effects may be mediated through the modulation of key inflammatory pathways resulting from the suppression of essential protein synthesis.
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory effects of this compound. Detailed protocols for key assays are provided, along with expected data presentation formats and visualizations of relevant signaling pathways and experimental workflows.
Key In Vitro Assays for Anti-Inflammatory Effects
A panel of in vitro assays is recommended to comprehensively assess the anti-inflammatory potential of this compound. The murine macrophage cell line, RAW 264.7, is a well-established and suitable model for these studies when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling.
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Expected Outcome: this compound is expected to reduce the production of NO in LPS-stimulated RAW 264.7 cells in a dose-dependent manner.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | Nitrite Concentration (µM) | % Inhibition |
| Control (untreated) | - | Baseline | - |
| LPS (1 µg/mL) | - | High | 0% |
| This compound + LPS | 1 µM | Reduced | Calculated |
| This compound + LPS | 10 µM | More Reduced | Calculated |
| This compound + LPS | 50 µM | Significantly Reduced | Calculated |
| Positive Control (e.g., L-NAME) + LPS | Specific Conc. | Significantly Reduced | Calculated |
Prostaglandin E2 (PGE2) Measurement
Principle: Prostaglandin E2 (PGE2) is another critical inflammatory mediator synthesized by cyclooxygenase-2 (COX-2). PGE2 levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Expected Outcome: this compound is anticipated to decrease the secretion of PGE2 from LPS-stimulated RAW 264.7 cells in a concentration-dependent fashion.
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | PGE2 Concentration (pg/mL) | % Inhibition |
| Control (untreated) | - | Baseline | - |
| LPS (1 µg/mL) | - | High | 0% |
| This compound + LPS | 1 µM | Reduced | Calculated |
| This compound + LPS | 10 µM | More Reduced | Calculated |
| This compound + LPS | 50 µM | Significantly Reduced | Calculated |
| Positive Control (e.g., Indomethacin) + LPS | Specific Conc. | Significantly Reduced | Calculated |
Pro-inflammatory Cytokine Analysis
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response. Their levels in the cell culture supernatant can be measured using specific ELISA kits.
Expected Outcome: Treatment with this compound is expected to lead to a dose-dependent reduction in the levels of TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated RAW 264.7 cells.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | - | High | High | High |
| This compound + LPS | 1 µM | Reduced | Reduced | Reduced |
| This compound + LPS | 10 µM | More Reduced | More Reduced | More Reduced |
| This compound + LPS | 50 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Positive Control (e.g., Dexamethasone) + LPS | Specific Conc. | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate the expression of many pro-inflammatory genes. The activation of these pathways can be assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p65 for NF-κB; p38, JNK, ERK for MAPK) using Western blotting. As a protein synthesis inhibitor, this compound may indirectly affect these pathways by preventing the synthesis of key regulatory proteins. For instance, protein synthesis inhibitors like cycloheximide have been shown to cause a superinduction of NF-κB activity, potentially by inhibiting the synthesis of the inhibitory protein IκBα.
Expected Outcome: The effect of this compound on these pathways is complex. It may inhibit the expression of inducible proteins within these cascades. A key experiment would be to assess the levels of IκBα protein. A decrease in IκBα levels in the presence of this compound would suggest a potential for prolonged or enhanced NF-κB activation, a counterintuitive but possible outcome for a protein synthesis inhibitor. Conversely, a reduction in the phosphorylation of MAPK proteins could indicate an upstream inhibitory effect.
Table 4: Effect of this compound on Key Proteins in the NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | p-IκBα / Total IκBα | p-p65 / Total p65 | p-p38 / Total p38 | p-JNK / Total JNK | p-ERK / Total ERK |
| Control (untreated) | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | - | Increased | Increased | Increased | Increased | Increased |
| This compound + LPS | 1 µM | Modulated | Modulated | Modulated | Modulated | Modulated |
| This compound + LPS | 10 µM | Modulated | Modulated | Modulated | Modulated | Modulated |
| This compound + LPS | 50 µM | Modulated | Modulated | Modulated | Modulated | Modulated |
| Pathway Inhibitor + LPS | Specific Conc. | Decreased | Decreased | Decreased | Decreased | Decreased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating Density: Seed cells in appropriate well plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO, PGE2, and cytokine assays; shorter time points like 30-60 minutes for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent (positive control) plus LPS.
-
Protocol 1: Nitric Oxide (NO) Assay (Griess Assay)
-
After the treatment period (24 hours), collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: PGE2 and Pro-inflammatory Cytokine ELISA
-
After the 24-hour treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[5][6][7][8][9][10][11][12]
-
Briefly, this will involve adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric or chemiluminescent signal.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the concentrations of the analytes based on a standard curve generated with recombinant standards.
Protocol 3: Western Blot Analysis
-
After the appropriate stimulation time (e.g., 30-60 minutes for signaling proteins), wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways
Conclusion
The provided protocols and application notes offer a robust framework for the in vitro characterization of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain a comprehensive understanding of its mechanism of action. The primary activity of this compound as a protein synthesis inhibitor suggests a complex interplay with inflammatory signaling that warrants detailed investigation. The proposed experiments will be instrumental in elucidating these mechanisms and assessing the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB inducers upregulate cFLIP, a cycloheximide-sensitive inhibitor of death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Amicoumacin A in Dual-Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a potent natural product known for its antibacterial, antifungal, anti-inflammatory, and antitumor activities. Its primary mechanism of action is the inhibition of protein synthesis by targeting the ribosome. Dual-luciferase reporter assays are a cornerstone in molecular biology for studying gene expression and signal transduction pathways. This document provides a detailed application note and protocol for utilizing this compound in dual-luciferase reporter assays, with a focus on the NF-κB and AP-1 signaling pathways, which are critical in inflammation and cancer.
A crucial consideration when using this compound in this context is its direct inhibitory effect on the synthesis of the luciferase reporter proteins. Therefore, protocols must be designed to distinguish between the specific inhibition of a signaling pathway and the general inhibition of protein synthesis.
Principle of the Dual-Luciferase Reporter Assay
The dual-luciferase reporter assay system provides an efficient means of performing dual-reporter assays. The activities of firefly (Photinus pyralis) and Renilla (Renilla reniformis) luciferases are measured sequentially from a single sample. The firefly luciferase is typically linked to a promoter containing response elements for a specific signaling pathway (e.g., NF-κB or AP-1) and serves as the experimental reporter. The Renilla luciferase, driven by a constitutive promoter, acts as an internal control to normalize for variations in cell number, transfection efficiency, and overall protein synthesis rates.
Application in Studying NF-κB and AP-1 Signaling Pathways
This compound's anti-inflammatory properties suggest its potential to modulate key inflammatory signaling pathways such as NF-κB and AP-1. Dual-luciferase assays can be employed to investigate this, but with a critical modification to the standard protocol to account for the compound's mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Figure 1: Simplified NF-κB Signaling Pathway.
AP-1 Signaling Pathway
Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. AP-1 is a dimeric complex composed of proteins from the Jun, Fos, and ATF families. The activity of AP-1 is regulated by the mitogen-activated protein kinase (MAPK) signaling cascades.
Figure 2: Simplified AP-1 Signaling Pathway.
Experimental Protocol
This protocol is designed to assess the effect of this compound on the NF-κB or AP-1 signaling pathway using a dual-luciferase reporter assay.
Materials
-
HEK293T or other suitable cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB or AP-1 reporter plasmid (Firefly luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Pathway inducer (e.g., TNF-α for NF-κB, PMA for AP-1)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Method
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Co-transfect cells with the NF-κB or AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at a ratio of 10:1.
-
Follow the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium and add the this compound dilutions to the cells.
-
Pre-incubate for 1 hour.
-
Add the pathway inducer (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA) to the appropriate wells.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the kit.
-
Measure firefly luciferase activity according to the manufacturer's instructions.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.
-
Experimental Workflow
Figure 3: Experimental workflow for the dual-luciferase reporter assay.
Critical Control: Distinguishing Pathway Inhibition from Protein Synthesis Inhibition
To differentiate between the specific effect of this compound on the signaling pathway and its general effect on protein synthesis, a control experiment is mandatory.
-
Constitutive Promoter Control: Transfect cells with a firefly luciferase reporter plasmid driven by a strong constitutive promoter (e.g., CMV or SV40) alongside the Renilla control.
-
Treatment: Treat these cells with the same concentrations of this compound.
-
Analysis: If this compound inhibits firefly luciferase activity in this setup, it confirms its direct effect on protein synthesis. The degree of inhibition in this control experiment can be used to normalize the results from the pathway-specific reporter assay.
Interpreting the Results
Figure 4: Logical workflow for interpreting results.
Data Presentation
The following table provides example data for the inhibition of NF-κB and AP-1 signaling pathways by various compounds, as determined by dual-luciferase reporter assays. Note that specific data for this compound is not currently available in the public domain and the presented data for other protein synthesis inhibitors should be used as a reference.
| Compound | Target Pathway | Cell Line | Inducer | IC₅₀ / % Inhibition |
| This compound | NF-κB | HEK293T | TNF-α | Data not available |
| This compound | AP-1 | HEK293T | PMA | Data not available |
| Cycloheximide | NF-κB | Various | Various | Potent Inhibition |
| Puromycin | AP-1 | Various | Various | Potent Inhibition |
| BAY 11-7082 | NF-κB | HEK293 | TNF-α | ~10 µM |
| SP600125 (JNK Inhibitor) | AP-1 | Jurkat | PMA | ~15 µM |
Conclusion
This compound can be a valuable tool for studying cellular signaling pathways, but its application in dual-luciferase reporter assays requires careful experimental design and interpretation. By incorporating a constitutive promoter control, researchers can dissect the specific effects on signaling cascades from the general inhibition of protein synthesis. This approach will enable a more accurate understanding of the multifaceted biological activities of this compound and its potential as a therapeutic agent.
Troubleshooting & Optimization
overcoming Amicoumacin A instability in aqueous solutions at physiological pH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amicoumacin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in aqueous solutions at physiological pH.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample losing antibacterial activity in my cell culture medium (pH ~7.4)?
This compound is highly unstable in aqueous solutions at neutral to alkaline pH. Its degradation is a significant challenge for its practical application[1]. The primary reason for the loss of activity is the chemical degradation of the molecule.
Q2: What is the chemical nature of this compound degradation?
This compound undergoes a rapid, pH-dependent degradation process. The main mechanism is an intramolecular self-lactonization, where the hydroxyl group on the side chain attacks the amide bond. This reaction forms a cyclic lactone intermediate, known as Amicoumacin C. This intermediate is then susceptible to hydrolysis, which opens the lactone ring to form the biologically inactive Amicoumacin B[1][2]. This process significantly reduces the half-life of this compound to less than two hours under physiological conditions[1].
Q3: What are the degradation products of this compound, and are they biologically active?
The primary degradation products are Amicoumacin C (the lactone intermediate) and Amicoumacin B (the hydrolyzed product). Both Amicoumacin B and C are considered biologically inactive, meaning they do not possess the antibacterial properties of the parent compound, this compound[2][3].
Troubleshooting Guide: Managing this compound Instability
Issue: Rapid loss of this compound activity during experiments.
This is the most common issue faced by researchers. The following sections provide potential solutions and mitigation strategies.
Strategy 1: pH Control and Formulation Adjustments
The degradation of this compound is highly dependent on pH[1]. Maintaining a slightly acidic pH can significantly slow down the rate of lactonization and subsequent hydrolysis.
-
Recommendation: If your experimental conditions permit, prepare stock solutions of this compound in a buffer with a pH below 7.0. For long-term storage, a pH of 4.0-5.0 is recommended. When diluting into physiological buffers for experiments, do so immediately before use to minimize the exposure time to neutral or alkaline pH.
Strategy 2: Use of Stabilizing Excipients
While specific data on this compound is limited, strategies used for other lactone-containing drugs may be applicable.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, potentially shielding the labile lactone or amide group from hydrolysis[4][5]. Studies on the drug topotecan have shown that encapsulation in cyclodextrin-based frameworks can increase its half-life from approximately 0.93 hours to 22.05 hours in physiological buffer[6][7].
-
Recommendation: Screen different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) to assess their ability to form a stable complex with this compound and protect it from degradation.
-
-
Co-solvents: The addition of organic co-solvents can sometimes alter the stability of drugs in aqueous solutions[8][9].
-
Recommendation: If compatible with your experimental system, consider preparing stock solutions in a mixture of buffer and a co-solvent like DMSO or ethanol. However, the concentration of the co-solvent should be carefully optimized, as high concentrations can also be detrimental to the experiment.
-
Strategy 3: Lyophilization for Long-Term Storage
For long-term storage, removing water is the most effective way to prevent hydrolysis.
-
Recommendation: Lyophilize (freeze-dry) purified this compound to obtain a stable powder. This powder can be stored at low temperatures (-20°C or -80°C) for extended periods[10][11]. Reconstitute the lyophilized powder in the appropriate buffer immediately before use.
Strategy 4: Synthesis of Stable Analogs
For drug development purposes, modifying the chemical structure of this compound is a promising approach to overcome its inherent instability.
-
Recommendation: Synthetic strategies could focus on modifying the side chain to prevent the intramolecular lactonization reaction[12]. For example, altering the stereochemistry or replacing the hydroxyl group could potentially block this degradation pathway. It is important to note that N-acetylation of this compound has been shown to inactivate the molecule, indicating that modifications to the amide group must be carefully considered to retain biological activity[3].
Data Presentation
Table 1: pH-Dependent Degradation of this compound
| pH Condition | Relative Stability | Half-life (t½) | Primary Degradation Pathway |
| Acidic (e.g., pH 4-5) | More Stable | > 2 hours | Slow lactonization |
| Neutral (e.g., pH 7.0) | Unstable | ~2 hours[1] | Rapid lactonization and hydrolysis |
| Physiological (pH 7.4) | Highly Unstable | < 2 hours[1] | Rapid lactonization and hydrolysis |
| Alkaline (e.g., pH > 8.0) | Very Unstable | << 2 hours | Very rapid lactonization and hydrolysis |
Table 2: Biological Activity of this compound and its Derivatives
| Compound | Target | Mechanism of Action | Antibacterial Activity |
| This compound | Bacterial Ribosome (30S subunit) | Inhibits protein synthesis by stabilizing mRNA interaction and blocking translocation[13][14][15]. | Potent against various pathogens, including MRSA[12]. |
| Amicoumacin B | N/A | N/A | Inactive[3]. |
| Amicoumacin C | N/A | N/A | Inactive[3]. |
| N-acetyl-Amicoumacin A | Bacterial Ribosome | Attenuated binding/activity | Inactive[3]. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol allows for the quantitative monitoring of this compound degradation over time.
1. Materials:
- This compound
- HPLC-grade acetonitrile (ACN) and water
- Trifluoroacetic acid (TFA) or formic acid
- Buffers of desired pH (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in DMSO or a slightly acidic buffer (e.g., pH 4.0).
- Initiation of Degradation Study:
- Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in the test buffer (e.g., PBS, pH 7.4).
- Maintain the solution at a constant temperature (e.g., 37°C).
- Time-Point Sampling:
- At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
- HPLC Analysis:
- Set the UV detector to a wavelength where this compound has strong absorbance (e.g., ~314 nm).
- Use a gradient elution method. For example:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow rate: 1.0 mL/min.
- Inject the samples from each time point.
- Data Analysis:
- Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
- Integrate the peak area for this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the area at t=0.
- Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Visualizations
Diagrams of Pathways and Workflows
Caption: Degradation pathway of this compound at physiological pH.
Caption: Workflow for assessing the stability of this compound.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lactone Stabilized by Crosslinked Cyclodextrin Metal-Organic Frameworks to Improve Local Bioavailability of Topotecan in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactone Stabilized by Crosslinked Cyclodextrin Metal-Organic Frameworks to Improve Local Bioavailability of Topotecan in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent effects on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES | PharmaTutor [pharmatutor.org]
- 12. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 13. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amicoumacin A for In Vitro Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amicoumacin A in in vitro antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent protein synthesis inhibitor.[1][2][3] It specifically targets the bacterial ribosome, binding to the E site of the 30S subunit.[4][5] This binding stabilizes the interaction between the 16S rRNA and the mRNA, which in turn hampers the movement of the mRNA relative to the small ribosomal subunit and inhibits the translocation step of elongation.[1][2][6]
Q2: What is the general spectrum of activity for this compound?
This compound exhibits significant antibacterial activity primarily against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][7][8] It has also shown activity against some Gram-negative bacteria, such as Helicobacter pylori.[7][9] However, it is generally less effective against many other Gram-negative bacteria like E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa.[8]
Q3: What are typical Minimum Inhibitory Concentration (MIC) values for this compound?
MIC values for this compound can vary depending on the bacterial species and the specific experimental conditions. Below is a summary of reported MICs.
Troubleshooting Guide
Problem 1: No or low antibacterial activity observed.
-
Possible Cause 1: Inactive this compound. this compound can be unstable in aqueous solutions at physiological pH, with a half-life of less than 2 hours.[8][10]
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider using a buffer with a slightly acidic pH if compatible with your assay.
-
-
Possible Cause 2: Bacterial Resistance. Resistance to this compound can arise from mutations in the 16S rRNA, a core component of the small ribosomal subunit.[11]
-
Solution: If you suspect resistance, you can sequence the 16S rRNA gene of your bacterial strain to check for mutations. It is also advisable to test this compound against a known sensitive control strain in parallel.
-
-
Possible Cause 3: Inappropriate Assay Conditions. The choice of growth medium, inoculum size, and incubation time can significantly impact the observed MIC.
-
Solution: Adhere to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) for antibacterial susceptibility testing.[12] Ensure your inoculum is at the correct density (typically 5 x 10^5 CFU/mL for broth microdilution).
-
Problem 2: High variability in MIC results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation. Variations in the starting bacterial density will lead to inconsistent MIC values.
-
Solution: Standardize your inoculum preparation. Spectrophotometric methods (measuring OD600) should be correlated with viable cell counts (CFU/mL) to ensure consistency.
-
-
Possible Cause 2: Degradation of this compound. As mentioned, the stability of this compound is a critical factor.
-
Solution: Always prepare fresh serial dilutions of this compound for each assay from a recently prepared stock solution.
-
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) Values of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 1779 | 20.0 | [7][13] |
| Bacillus subtilis | BR151 | 100 | [7] |
| Staphylococcus aureus | UST950701-005 | 5.0 | [7][13] |
| Staphylococcus aureus (MRSA) | ATCC43300 | 4.0 | [7][13] |
| Helicobacter pylori | (average of strains) | 1.4 | [7][13] |
| Helicobacter pylori | (various strains, solid media) | 1.7 - 6.8 | [9] |
| Helicobacter pylori | (various strains, liquid media) | 0.75 - 2.5 | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard CLSI guidelines and practices described in the literature.[7][13]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or below. Prepare fresh working solutions for each experiment.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single, well-defined colony and inoculate it into 5 mL of appropriate broth (e.g., Luria-Bertani (LB) or Mueller-Hinton Broth (MHB)).
-
Incubate overnight in a shaking incubator (e.g., 30°C or 37°C, 250 rpm).
-
Subculture the overnight growth 1:1000 into fresh broth and allow it to grow to an OD600 of 0.1.[7][13]
-
Dilute this culture 1:1000 into fresh broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup (96-well plate):
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate, except for the first column.
-
Add 96 µL of broth to the wells in the first column.
-
Add 4 µL of the this compound working stock solution to the first well to achieve the desired starting concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial culture to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
-
Incubation and Reading:
-
Seal the plate and incubate at the appropriate temperature (e.g., 30°C or 37°C) for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth (assessed by eye or by measuring OD600).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. scilit.com [scilit.com]
- 11. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 12. 4.6. Antibacterial Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
troubleshooting variability in Amicoumacin A MIC determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) determination for Amicoumacin A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of bacterial protein synthesis. It binds to the E site of the 30S ribosomal subunit, contacting conserved nucleotides of the 16S rRNA and the mRNA backbone.[1][2][3][4] This interaction stabilizes the mRNA on the ribosome, which obstructs the movement of the ribosome along the mRNA, thereby inhibiting translation.[1][2][3][4]
Q2: What are the typical MIC values for this compound?
Reported MIC values for this compound can vary depending on the bacterial species and the specific methodology used. Below is a summary of some reported values.
| Bacterial Species | Reported MIC (µg/mL) |
| Bacillus subtilis | 20.0 |
| Staphylococcus aureus | 5.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.0 |
| Helicobacter pylori (average) | 1.4 |
Q3: What are the most common sources of variability in MIC assays?
Variability in MIC determination is a common issue in antimicrobial susceptibility testing. Key factors that can contribute to this variability include:
-
Inoculum Preparation: The density of the bacterial suspension used to inoculate the assay is critical. A higher inoculum size can lead to a higher apparent MIC.
-
Media Composition: The type of growth medium, including its pH and cation concentration, can significantly impact the activity of an antimicrobial agent.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and the stability of the antibiotic, leading to inconsistent MIC readings.
-
Endpoint Reading: Subjectivity in visually determining the lowest concentration that inhibits growth can introduce variability between different researchers and laboratories.
-
Antibiotic Stability: The degradation of the antibiotic in the assay medium over the incubation period can lead to an overestimation of the MIC.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC determination.
Problem 1: Inconsistent MIC values between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Inoculum density variation | Ensure a standardized and consistent inoculum is used for every experiment. Prepare the inoculum from a fresh culture in the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. |
| This compound degradation | This compound has been noted to have poor stability in solution.[5] Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Minimize the exposure of stock solutions and assay plates to light and elevated temperatures. |
| Pipetting errors | Calibrate pipettes regularly. Use fresh pipette tips for each dilution step to avoid cross-contamination and carryover. |
| Inconsistent endpoint reading | Establish a clear and consistent definition for "inhibition of visible growth." Consider using a plate reader to obtain quantitative optical density (OD) measurements to supplement visual readings. |
Problem 2: Higher than expected MIC values.
| Potential Cause | Troubleshooting Steps |
| High inoculum density | A higher than recommended bacterial inoculum can overwhelm the antibiotic, leading to a higher apparent MIC. Strictly adhere to the standardized inoculum preparation protocol. |
| This compound instability in media | The composition of the culture medium can affect the stability of this compound. Consider using cation-adjusted Mueller-Hinton Broth (CAMHB), which is a standard medium for susceptibility testing. If using other media like Luria-Bertani (LB) broth, be aware that components of the media may contribute to the degradation of the compound. |
| Prolonged incubation time | Longer incubation times can allow for the degradation of this compound and for resistant subpopulations to emerge. Adhere to the recommended incubation time for the specific bacterial species being tested (typically 16-20 hours for most bacteria). |
| Bacterial resistance | The bacterial strain may have acquired resistance to this compound. Confirm the identity and purity of the bacterial strain. If possible, test a known susceptible quality control strain in parallel. |
Problem 3: Discrepancies in MIC values between different laboratories or methods (e.g., broth microdilution vs. agar dilution).
| Potential Cause | Troubleshooting Steps |
| Differences in experimental protocols | Ensure that all laboratories are using the exact same, standardized protocol, including media type, inoculum preparation, incubation conditions, and endpoint determination criteria. |
| Media variability | Even with the same named medium (e.g., Mueller-Hinton), there can be lot-to-lot variation from different manufacturers. If possible, use the same lot of media for comparative studies. |
| Inherent differences between methods | Broth microdilution and agar dilution methods can sometimes yield slightly different MIC values due to differences in antibiotic diffusion and bacterial growth dynamics. When comparing results, it is important to be aware of the method used and to use the same method consistently. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or lower, protected from light.
-
For each experiment, thaw a fresh aliquot and prepare working solutions by diluting the stock in the appropriate sterile culture medium.
2. Broth Microdilution MIC Assay Protocol
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the test medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and inoculum density.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, use a microplate reader to measure the optical density at 600 nm (OD600) to aid in determining the inhibition of growth.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Standard Broth Microdilution MIC Workflow.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amicoumacin A Solubility for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amicoumacin A. Our aim is to help you overcome challenges related to the solubility of this compound in your cell culture experiments.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This compound can be challenging to dissolve directly in aqueous media. The following table summarizes recommended solvents and provides a general troubleshooting workflow.
Table 1: Solvent Selection for this compound
| Solvent | Suitability for Cell Culture | Maximum Recommended Concentration in Final Medium | Notes |
| Dimethyl Sulfoxide (DMSO) | High | < 0.5% (v/v) | The most common and recommended solvent for creating high-concentration stock solutions.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.[2] |
| Ethanol | Moderate | < 0.5% (v/v) | Can be used as an alternative to DMSO. However, it is more volatile and may have different effects on cell physiology. |
| Water | Low | Not applicable | This compound is sparingly soluble in aqueous buffers. Direct dissolution in water or culture media is not recommended for achieving high concentrations. |
| PEG300/400, Tween 80 | For in vivo (with caution in vitro) | Variable | These are often used as excipients for in vivo formulations and may not be suitable for all cell culture applications due to potential cellular toxicity. Their use in vitro should be carefully validated. |
Experimental Protocol: Preparation of this compound Stock Solution and Working Solutions
This protocol details the recommended procedure for dissolving this compound in DMSO and preparing subsequent working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration in your experiment, it may be necessary to prepare an intermediate dilution of the DMSO stock solution in sterile, pre-warmed cell culture medium. This helps to minimize the final concentration of DMSO in the cell culture wells.
-
-
Prepare Final Working Solutions:
-
Directly add the appropriate volume of the DMSO stock solution or the intermediate dilution to your pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your specific cell line (typically <0.5%).
-
Mix the final working solution thoroughly by gentle pipetting before adding it to your cells.
-
Troubleshooting Workflow: Solubility Issues
If you encounter precipitation or other solubility problems, follow this workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: The most widely recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It allows for the preparation of high-concentration stock solutions that can then be diluted into your cell culture medium.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects.[2] It is highly recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line's viability and function.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous solutions can occur if the compound's solubility limit is exceeded. To avoid this, try the following:
-
Ensure your stock solution in DMSO is fully dissolved before dilution.
-
Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Consider making an intermediate dilution in the culture medium rather than adding a very small volume of highly concentrated stock directly to a large volume of medium.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a protein synthesis inhibitor. In bacteria, it binds to the E site of the 30S ribosomal subunit and stabilizes the interaction between the mRNA and the ribosome, thereby inhibiting the translocation step of elongation. It has also been shown to inhibit translation in eukaryotic systems, including yeast and mammalian cells, by targeting the ribosome.[3][4][5]
Mechanism of Action: this compound Inhibition of Translation
Caption: this compound's mechanism of action on the ribosome.
References
- 1. mdpi.com [mdpi.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Amicoumacin A during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Amicoumacin A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions should be stored at -80°C and are generally stable for up to one year.[1] For short-term needs, solutions can be kept at 4°C for over a week.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: Is this compound sensitive to light?
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Intramolecular Cyclization (Lactonization): this compound can undergo intramolecular cyclization to form Amicoumacin C. This process has been observed to be catalyzed by components in microbiological media such as LB broth.[2]
-
Formation of Amicoumacin B: Amicoumacin B is another known related substance and potential degradant.
-
N-acetylation: This modification results in an inactive form of the molecule.[2][3]
Q4: How stable is this compound in different solutions?
A4: this compound's stability is highly dependent on the solution's composition. It has been observed to be stable in pure water under experimental conditions, but it degrades rapidly in LB medium, with significant degradation occurring within 24 hours.[2] The components of the medium can catalyze the formation of Amicoumacin C.[2] Caution is also advised when using acidic conditions, as trifluoroacetic acid (TFA) has been suggested to accelerate its conversion to other forms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in solution. | Prepare fresh solutions of this compound before each experiment. Avoid using complex media like LB broth as a solvent for extended periods; if necessary, minimize the incubation time. Store stock solutions at -80°C in single-use aliquots. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into Amicoumacin B, C, or other derivatives. | Analyze samples as quickly as possible after preparation. If using TFA in the mobile phase, be aware that it may contribute to degradation. Consider using alternative mobile phase modifiers if stability issues persist. Compare the retention times of your unknown peaks with those of known this compound derivatives if standards are available. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of stock solutions leading to gradual degradation. | Aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated temperature changes.[1] |
| Precipitation of this compound in aqueous solutions. | Poor solubility or inappropriate solvent. | While specific solubility data is limited, ensure the chosen solvent is appropriate. For in vivo formulations, co-solvents such as DMSO and PEG300 may be used. |
Data Presentation: Stability of this compound
Currently, there is a lack of comprehensive quantitative data in the published literature regarding the degradation kinetics of this compound under various specific conditions of pH, temperature, and light. The following table summarizes the available qualitative data and recommended handling conditions.
| Condition | Observation/Recommendation | Reference |
| Storage (Solid) | Stable for up to 3 years at -20°C. | [1] |
| Storage (Solution) | Stable for up to 1 year at -80°C. Stable for over a week at 4°C. Avoid repeated freeze-thaw cycles. | [1] |
| In Water | Cyclization to Amicoumacin C was not observed, suggesting relative stability. | [2] |
| In LB Medium | Rapid degradation observed within 24 hours, with formation of Amicoumacin C. | [2] |
| pH | Acidic conditions, such as the use of trifluoroacetic acid (TFA) in HPLC, may accelerate degradation. | Implied from purification protocols. |
| Light Exposure | Recommended to protect from light. Store in the dark. | General good practice and some protocols. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube. If the powder is adhered to the vial, centrifuge at 3000 rpm for a few minutes.[1]
-
Dissolution: Dissolve the powder in a suitable solvent (e.g., DMSO for a concentrated stock, or an appropriate buffer for immediate use).
-
Sterilization (if required): If preparing a solution for cell culture, filter-sterilize through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: General HPLC Analysis of this compound
This is a general protocol based on methods described in the literature. Optimization may be required for specific applications.
-
Column: C18 reversed-phase column (e.g., Agilent Polaris C18-A, 5 µm, 21.2 mm × 250 mm).[2]
-
Mobile Phase: A gradient of aqueous acetonitrile or methanol. Trifluoroacetic acid (0.01%) can be used as a modifier, but be mindful of its potential to cause degradation.[2]
-
Flow Rate: Dependent on column dimensions, a typical analytical flow rate is around 1 mL/min, while preparative flow rates can be higher (e.g., 8-10 mL/min).[2]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition to ensure good peak shape.
Visualizations
Diagram 1: this compound Degradation Pathway
Caption: Key degradation pathways of this compound.
Diagram 2: Experimental Workflow for Handling this compound
References
addressing off-target effects of Amicoumacin A in cellular assays
Welcome to the technical support center for Amicoumacin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It targets the ribosome, binding to a universally conserved site on the small ribosomal subunit (the 30S subunit in bacteria and the 40S subunit in eukaryotes).[3][4] Specifically, it binds in the E-site and stabilizes the interaction between the mRNA and the ribosomal RNA, thereby inhibiting the translocation step of translation.[1][4]
Q2: What are the primary "off-target" effects of this compound in cellular assays?
A2: The most significant "off-target" effect of this compound, particularly when being investigated for its antibacterial properties, is its cytotoxicity to mammalian cells.[4] Because its binding site on the ribosome is highly conserved across species, it also potently inhibits translation in eukaryotic cells, leading to cell growth inhibition and death.[3][4] This is technically an "on-target" effect (ribosome inhibition) but results in an undesirable "off-target" outcome (mammalian cell cytotoxicity) in the context of antibacterial drug development.
Q3: How can I distinguish between the desired on-target effect (e.g., antibacterial activity) and off-target cytotoxicity?
A3: A key strategy is to perform parallel assays to quantify both the specific biological effect you are interested in (e.g., inhibition of bacterial growth or a specific cellular pathway) and general cytotoxicity in a relevant mammalian cell line. By comparing the concentrations at which these effects occur (e.g., Minimum Inhibitory Concentration [MIC] for bacteria vs. the 50% inhibitory concentration [IC50] for mammalian cells), you can determine the therapeutic window of the compound. A significant separation between these values indicates selectivity.
Q4: Are there any known analogs of this compound with reduced off-target effects?
A4: Research into this compound analogs is ongoing. It has been shown that structural modifications can significantly impact its activity. For example, N-acetylation of this compound has been found to eliminate its antibacterial activity.[5] Other studies have identified novel amicoumacins with different chemical structures that exhibit varying degrees of antibacterial and cytotoxic activity.[6] This suggests that it may be possible to develop derivatives with improved selectivity.[4]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in mammalian cells at concentrations effective against bacteria.
Possible Cause: The inherent mechanism of this compound is the inhibition of translation, a process essential for both bacterial and mammalian cell survival. The observed cytotoxicity is likely a direct result of this on-target activity in eukaryotic cells.
Solution:
-
Determine the Therapeutic Index: Quantify the selectivity of this compound by comparing its antibacterial efficacy with its mammalian cell cytotoxicity. A detailed protocol for this is provided below (see Experimental Protocol 1 ).
-
Dose-Response Analysis: Perform a careful dose-response study for both antibacterial and cytotoxic effects to identify the lowest effective concentration against bacteria that has the minimal impact on mammalian cells.
-
Consider Structurally Related Analogs: If available, test analogs of this compound. The structure-activity relationship of amicoumacins indicates that modifications to the molecule can alter its biological activity and potentially its selectivity.[5][6]
Problem 2: Unsure if the observed cellular phenotype is due to translation inhibition or another off-target effect.
Possible Cause: While translation inhibition is the primary mechanism, at higher concentrations, small molecules can have multiple off-target effects.
Solution:
-
Correlate Translation Inhibition with Cytotoxicity: Use a reporter assay (e.g., luciferase or fluorescent protein) to specifically measure the inhibition of translation in mammalian cells. Compare the IC50 for translation inhibition with the IC50 for cytotoxicity. A close correlation suggests that cytotoxicity is driven by translation inhibition.[7] A detailed protocol for a reporter-based translation inhibition assay is provided below (see Experimental Protocol 2 ).
-
Target Engagement Assay: Confirm that this compound is binding to its intended target (the ribosome) within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. A general protocol adaptable for this purpose is provided below (see Experimental Protocol 3 ).
Quantitative Data Summary
Table 1: Cytotoxicity of this compound against various human cell lines.
| Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| MCF7 | Breast Cancer | 3.5 ± 0.5 | 1.5 ± 0.2 | [3] |
| A549 | Lung Cancer | 4.0 ± 0.6 | 1.7 ± 0.3 | [3] |
| HCT116 | Colon Cancer | 14.34 | - | [6] |
| HepG2 | Liver Cancer | 13.64 | - | [6] |
| HEK293T | Non-cancerous Embryonic Kidney | 8.0 ± 1.0 | 3.4 ± 0.4 | [3] |
| VA-13 | Non-cancerous Lung Fibroblast | 15.0 ± 2.0 | 6.4 ± 0.8 | [3] |
Table 2: Antibacterial Activity of this compound and its analogs.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis BR151 | 100 | [5] |
| N-acetyl-amicoumacin A | Bacillus subtilis BR151 | >200 | [5] |
| This compound | Staphylococcus aureus UST950701-005 | 5.0 | [5] |
| This compound | MRSA ATCC43300 | 4.0 | [5] |
| Hetiamacin E | Methicillin-sensitive S. epidermidis | 2-4 | [8] |
| Hetiamacin E | Methicillin-sensitive S. aureus | 8-16 | [8] |
| Hetiamacin F | Staphylococcus sp. | 32 | [8] |
Mandatory Visualizations
Caption: Workflow for addressing high cytotoxicity of this compound.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Mechanism of action of this compound leading to cytotoxicity.
Experimental Protocols
Experimental Protocol 1: Determining the Therapeutic Index by Parallel Antibacterial and Cytotoxicity Assays
Objective: To quantify and compare the antibacterial activity (MIC) and mammalian cell cytotoxicity (IC50) of this compound.
A. Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO or ethanol)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
B. Mammalian Cell Cytotoxicity (IC50) Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293T for non-cancerous, MCF7 for cancerous)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration).
-
Incubate the cells for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Experimental Protocol 2: Reporter Gene Assay for Measuring Translation Inhibition
Objective: To specifically quantify the inhibition of eukaryotic protein translation by this compound.
Materials:
-
HEK293T cells
-
Plasmid DNA or mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay kit
-
Luminometer
Methodology:
-
Seed HEK293T cells in a 96-well plate and grow to ~70-80% confluency.
-
Prepare transfection complexes containing the reporter plasmid or mRNA according to the manufacturer's protocol.
-
Just before transfection, add various concentrations of this compound (or vehicle control) to the cells.
-
Add the transfection complexes to the wells.
-
Incubate for a short period (e.g., 2-6 hours) to allow for reporter gene expression.[3]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit instructions.
-
Plot the luciferase activity against the concentration of this compound to determine the IC50 for translation inhibition.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to the ribosome in intact cells.
Materials:
-
Cell line of interest
-
This compound stock solution
-
PBS and lysis buffer with protease inhibitors
-
Antibody against a ribosomal protein (e.g., RPS6)
-
Western blotting equipment and reagents
-
Thermocycler
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[9]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[9]
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of the target ribosomal protein (e.g., RPS6) in the soluble fraction by Western blotting.
-
A shift in the melting curve of the ribosomal protein in the presence of this compound compared to the vehicle control indicates target engagement.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amicoumacin A Treatment in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Amicoumacin A treatment in bacteria. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of bacterial protein synthesis.[1] It binds to the E-site of the 30S ribosomal subunit, interacting with universally conserved nucleotides of the 16S rRNA and the mRNA backbone. This binding stabilizes the interaction between the mRNA and the ribosome, ultimately inhibiting the translocation step of protein synthesis.
Q2: What is a typical Minimum Inhibitory Concentration (MIC) for this compound?
A2: The MIC of this compound varies depending on the bacterial species. It has shown significant activity against Gram-positive bacteria. For example, reported MIC values are approximately 4.0 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300, 5.0 µg/mL for Staphylococcus aureus UST950701-005, and 20.0 µg/mL for Bacillus subtilis 1779.[2]
Q3: How does incubation time affect the observed activity of this compound?
A3: Incubation time is a critical parameter when assessing the activity of this compound. Due to its instability in culture media, prolonged incubation can lead to the degradation of the compound. This degradation can result in an overestimation of the MIC value, as the effective concentration of the antibiotic decreases over time. Shorter incubation times are therefore recommended for more accurate assessment of its intrinsic activity.
Q4: What are the key considerations for designing an experiment to test this compound's efficacy?
A4: The primary considerations include:
-
Bacterial Strain: Select a well-characterized, sensitive strain for initial experiments.
-
Inoculum Preparation: Ensure a standardized inoculum density, typically around 5 x 10^5 CFU/mL, for consistent results.[3]
-
Incubation Time: Opt for shorter incubation periods (e.g., 6-12 hours) to minimize the impact of this compound degradation.
-
Controls: Include positive controls (bacteria with a known susceptible antibiotic), negative controls (no bacteria), and vehicle controls (media with the solvent used to dissolve this compound).
Troubleshooting Guide
Problem 1: High variability in MIC results between experiments.
-
Possible Cause A: Inconsistent Inoculum Size. An inoculum that is too heavy can lead to higher MICs, while one that is too light can result in lower MICs.
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension to a McFarland standard (typically 0.5) before dilution.
-
-
Possible Cause B: Degradation of this compound. The compound's instability can lead to inconsistent effective concentrations, especially with longer incubation times.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound spends in the culture medium before the addition of bacteria. Consider performing readings at earlier time points (e.g., 6, 8, 10, and 12 hours) to determine the optimal window before significant degradation occurs.
-
Problem 2: No inhibition of bacterial growth observed, even at high concentrations of this compound.
-
Possible Cause A: Bacterial Resistance. The chosen bacterial strain may be intrinsically resistant to this compound.
-
Solution: Test this compound against a known susceptible control strain to verify the compound's activity.
-
-
Possible Cause B: Inactive this compound. The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound as recommended by the manufacturer (typically at -20°C or lower, protected from light and moisture). Prepare fresh stock solutions and use them promptly.
-
Problem 3: "Skipped wells" are observed in the broth microdilution assay (growth in wells with higher antibiotic concentrations and no growth in wells with lower concentrations).
-
Possible Cause: Contamination or pipetting errors. This can lead to the introduction of resistant bacteria or inconsistent inoculum distribution.
-
Solution: Ensure strict aseptic technique throughout the procedure. Use calibrated pipettes and visually inspect the microtiter plate after inoculation to confirm uniform turbidity.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [2] |
| Staphylococcus aureus UST950701-005 | 5.0 | [2] |
| Bacillus subtilis 1779 | 20.0 | [2] |
| Bacillus subtilis BR151 | 100 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the diluted this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum, no antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 10 µL of the prepared inoculum, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Seal the plate and incubate at 35-37°C.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity at multiple time points (e.g., 6, 12, 18, and 24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. Due to the instability of this compound, the earlier time points are likely to provide a more accurate MIC.
-
Protocol 2: Time-Kill Kinetic Assay for this compound
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the antibiotic.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Stable Amicoumacin A Analogs
Welcome to the technical support center for the synthesis of stable Amicoumacin A analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound and its synthetic analogs?
A1: The primary stability issue is the inherent chemical instability of the this compound structure. The molecule contains an exceptionally unstable terminal amide bond. This instability can lead to intramolecular cyclization, where the side chain reacts with the isocoumarin core, forming the inactive degradation product, Amicoumacin C. This degradation is observed to be catalyzed by components in common laboratory media, such as LB broth, and is pH-dependent. Furthermore, the 3,4-dihydroisocoumarin core contains a lactone that can be susceptible to hydrolysis under certain conditions, affecting the compound's bioavailability and efficacy.
Q2: What is the key structural feature required for the biological activity of this compound analogs?
A2: Structure-activity relationship (SAR) studies have consistently shown that the C-12' amide group in the side chain is crucial for the antibacterial and cytotoxic activities of this compound and its analogs. Any modification aimed at improving stability must preserve the integrity and functionality of this pharmacophore. For instance, N-acetylation at this position has been shown to attenuate the biological activity of this compound.[1]
Q3: What are the main synthetic challenges in preparing this compound analogs?
A3: The total synthesis of this compound and its analogs is a complex undertaking due to several factors:
-
Stereochemistry: The molecule possesses multiple stereocenters that require precise control during synthesis to ensure the desired biological activity.
-
Multi-step Synthesis: The synthesis is typically a multi-step process involving the separate preparation of the dihydroisocoumarin core and the complex amino acid side chain, followed by their coupling.
-
Protecting Group Strategy: A robust protecting group strategy is essential to mask reactive functional groups during the synthesis and allow for their selective deprotection. Common protecting groups used include Boc (tert-Butoxycarbonyl) for amine protection.
-
Low Yields: Some key steps, such as the coupling reaction and stereoselective reductions, can result in low yields, impacting the overall efficiency of the synthesis.
Troubleshooting Guides
Problem 1: Low yield during the coupling of the dihydroisocoumarin core and the side chain.
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | The complex structures of both fragments can lead to steric hindrance. Optimize the coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) have been used successfully.[2][3] |
| Side Reactions | Reactive functional groups on either fragment may lead to side reactions. Ensure all other reactive groups (hydroxyls, amines) are adequately protected before the coupling step. |
| Reaction Conditions | Suboptimal reaction temperature or time can affect the yield. Perform small-scale experiments to optimize the temperature (e.g., from 0 °C to room temperature) and reaction time. |
Problem 2: Formation of Amicoumacin C as a major byproduct during synthesis or purification.
| Possible Cause | Troubleshooting Suggestion |
| pH of the reaction or purification medium | This compound is known to be unstable and can readily cyclize to form Amicoumacin C, especially in non-aqueous media containing certain components.[1][4] Maintain a neutral or slightly acidic pH during workup and purification. Avoid basic conditions. |
| Prolonged reaction or purification times | The longer the molecule is exposed to conditions that promote cyclization, the more Amicoumacin C will be formed. Minimize reaction and purification times. Use rapid purification techniques like flash chromatography. |
| Solvent Choice | Certain solvents may facilitate the intramolecular cyclization. The cyclization has been observed in LB medium, but not in pure water under the same experimental conditions.[1][4] For storage, consider using aqueous buffers at a slightly acidic pH. |
Problem 3: Difficulty in achieving high stereoselectivity during the synthesis of the side chain.
| Possible Cause | Troubleshooting Suggestion |
| Choice of Chiral Starting Material | The stereochemistry of the final product is often dictated by the starting material. Utilize enantiomerically pure starting materials, such as L-aspartic acid or L-phenylalanine, to introduce the desired stereocenters.[2][5] |
| Suboptimal Chiral Catalyst or Reagent | For stereoselective reactions like reductions or dihydroxylations, the choice of catalyst or reagent is critical. For instance, diastereoselective reduction of an α-dibenzylamino ketone intermediate has been employed in the synthesis of the amine segment of Amicoumacin C.[5] |
| Reaction Conditions | Temperature and solvent can significantly influence the stereochemical outcome of a reaction. Systematically screen different temperatures and solvents to find the optimal conditions for the desired stereoisomer. |
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of Amicoumacin Analogs against various bacteria.
| Compound | Staphylococcus epidermidis (Methicillin-sensitive) | Staphylococcus epidermidis (Methicillin-resistant) | Staphylococcus aureus (Methicillin-sensitive) | Staphylococcus aureus (Methicillin-resistant) |
| Hetiamacin E | 2-4 µg/mL | 2-4 µg/mL | 8-16 µg/mL | 8-16 µg/mL |
| Hetiamacin F | 32 µg/mL | 32 µg/mL | >32 µg/mL | >32 µg/mL |
| This compound | Not Reported | Not Reported | 0.5 µg/mL | Not Reported |
| N-acetyl-amicoumacin A | Inactive (MIC ≥ 200 µg/mL) | Inactive (MIC ≥ 200 µg/mL) | Inactive (MIC ≥ 200 µg/mL) | Inactive (MIC ≥ 200 µg/mL) |
Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Key Experiment: Total Synthesis of Amicoumacin C
The total synthesis of Amicoumacin C has been achieved in 13 steps with an overall yield of 17% from L-phenylalanine.[5] A key step in this synthesis is the condensation between an amine segment and an acid segment.
1. Synthesis of the Amine Segment: The amine segment can be prepared from L-leucine over a 7-step sequence with a 42% yield. A critical step in this sequence is the diastereoselective reduction of an α-dibenzylamino ketone intermediate to establish the correct stereochemistry.[5]
2. Synthesis of the Acid Segment: The acid segment can be obtained from L-phenylalanine. A key step involves the acidic hydrolysis of an acetonide-protected amide, which is accompanied by a concomitant lactonization to form the dihydroisocoumarin core.[5]
3. Coupling and Deprotection: The synthesized amine and acid segments are then coupled using a peptide coupling reagent such as HATU in the presence of DIEA. The final step involves the deprotection of the protecting groups to yield Amicoumacin C. For example, a Boc protecting group can be removed using HCl in dioxane.[2][3]
Visualizations
Caption: Synthetic workflow for Amicoumacin analogs.
Caption: Degradation pathways of this compound.
Caption: Key SAR points for this compound analogs.
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Hetiamacins A–F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Amicoumacin A precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Amicoumacin A precipitation in stock solutions and ensuring the stability and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] For biological assays, it is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] Methanol has also been used for the purification of this compound, suggesting its utility as a solvent.
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to one year.[3] For short-term storage, aliquots can be kept at -20°C for about a month or at 4°C for up to a week.[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[3]
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of this compound is limited, it is a general best practice to protect stock solutions of complex organic molecules from light.[3] Storing aliquots in amber vials or wrapping tubes in foil can help prevent potential photodegradation.
Q4: My powdered this compound is difficult to weigh and handle. What should I do?
A4: If the powdered this compound adheres to the vial, it is recommended to centrifuge the vial briefly at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom.[3]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from stock or working solutions can be a significant issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Issue 1: Precipitate observed in the stock solution upon storage.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in the chosen solvent may be too high.
-
Solution: Refer to the solubility data table below. If you are near the solubility limit, consider preparing a slightly more dilute stock solution.
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to precipitation.
-
Solution: Always store stock solutions at -80°C for long-term use and prepare single-use aliquots to minimize freeze-thaw cycles.[3]
-
-
Possible Cause 3: Water Contamination. The presence of even small amounts of water in organic solvents like DMSO can reduce the solubility of hydrophobic compounds over time, especially during freeze-thaw cycles.
-
Solution: Use anhydrous grade solvents for preparing stock solutions and ensure vials are tightly sealed to prevent moisture absorption.
-
Issue 2: Precipitate forms immediately upon diluting the stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility. this compound has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into an aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous medium.
-
Pre-warming the Medium: Having the aqueous medium at 37°C can sometimes aid in solubility.
-
Rapid Mixing: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
-
-
Possible Cause 2: pH-Dependent Instability. this compound is known to be unstable in aqueous solutions at neutral to alkaline pH, degrading with a half-life of less than two hours at pH 8 and 37°C. This degradation can lead to the formation of less soluble products.
-
Solution:
-
Prepare fresh dilutions in your aqueous medium immediately before use.
-
If possible, use a buffer system that maintains a slightly acidic pH, although this must be compatible with your experimental system.
-
-
Issue 3: The solution appears clear initially but a precipitate forms over time during the experiment.
-
Possible Cause 1: Delayed Precipitation. The initial dilution may have resulted in a supersaturated solution that is not stable over the duration of the experiment.
-
Solution: Lower the final concentration of this compound in your experiment.
-
-
Possible Cause 2: Degradation in Media. this compound can degrade in complex biological media over time, leading to the formation of insoluble byproducts.[1]
-
Solution: For long-term experiments, it may be necessary to replenish the this compound-containing medium periodically.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 | [1] |
| Ethanol | To Be Determined | |
| Methanol | Soluble (qualitative) | |
| Water | Poorly Soluble |
Table 2: Stability Profile of this compound
| Condition | Stability | Notes |
| Powder | ||
| -20°C | ≥ 3 years | [3] |
| In Solvent (DMSO) | ||
| -80°C | ≥ 1 year | [3] |
| -20°C | ~1 month | |
| 4°C | ≤ 1 week | [3] |
| In Aqueous Solution (pH 8, 37°C) | < 2 hours (half-life) | Prone to rapid degradation. |
Experimental Protocols
Protocol: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., Ethanol, Methanol, Water)
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Saturated Solution: a. Weigh out an excess amount of this compound (e.g., 5 mg) into a microcentrifuge tube. b. Add a small, precise volume of the solvent (e.g., 200 µL). c. Vortex the tube vigorously for 2-3 minutes. d. Sonicate the tube in a water bath for 10-15 minutes to aid dissolution. e. Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours, with intermittent mixing.
-
Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.
-
Quantification of Solubilized this compound: a. Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. b. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method. c. Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Calculation of Solubility: a. Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound stability in solution.
References
impact of media composition on Amicoumacin A stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media composition on the stability and activity of Amicoumacin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of protein synthesis in bacteria. It functions by binding to the E-site of the 30S ribosomal subunit, which stabilizes the interaction between the mRNA and the ribosome. This action ultimately hinders the progression of the ribosome along the mRNA, thereby inhibiting translation.[1][2]
Q2: I'm observing lower than expected activity of this compound in my experiments. What could be the cause?
Lower than expected activity can be due to the degradation of this compound in the experimental medium. This compound is known to be unstable in certain conditions, particularly in complex media at physiological pH.[3] It can undergo intramolecular cyclization to form Amicoumacin C, an inactive derivative.[2][4] This process can be catalyzed by components present in complex media such as Luria-Bertani (LB) broth.[2][4]
Q3: How does the type of medium (solid vs. liquid) affect the measured Minimum Inhibitory Concentration (MIC) of this compound?
The measured MIC of this compound can be higher in solid media compared to liquid media. This difference is likely due to the physicochemical instability of the antibiotic in the solid medium, where it may degrade more rapidly or have altered diffusion characteristics.
Q4: Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions, especially at physiological pH.[3] For instance, incubation in LB medium without bacteria has been shown to result in the formation of the inactive Amicoumacin C.[2][4] However, this degradation was not observed in pure water under the same conditions, suggesting that components within the medium catalyze the degradation.[2][4]
Q5: What are the known degradation products of this compound?
The primary degradation product of this compound is Amicoumacin C, which is formed through intramolecular cyclization (lactonization).[2][4] Other derivatives, such as N-acetylated forms, have also been identified, and these modifications can lead to a loss of antibacterial activity.[2] this compound can be a precursor to other amicoumacin derivatives in certain biological systems.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in this compound activity assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute into the assay medium immediately before use.
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in the medium before adding the bacterial inoculum.
-
Use a Simpler Medium: If possible, switch to a minimal or defined medium for your assays, as complex media components can accelerate degradation.[2][4]
-
Control for pH: Ensure the pH of your assay medium is controlled, as pH can significantly impact the stability of many antibiotics. While specific data for this compound is limited, slightly acidic conditions may improve stability for some compounds.
-
Issue 2: High MIC values observed for susceptible bacterial strains.
-
Possible Cause: Inactivation of this compound during the long incubation periods required for MIC determination.
-
Troubleshooting Steps:
-
Perform Time-Kill Assays: In addition to MICs, perform time-kill kinetic studies to assess the bactericidal or bacteriostatic activity over a shorter timeframe, which can provide a more accurate picture of its potency before significant degradation occurs.
-
Compare Liquid vs. Solid Media: If performing agar dilution MICs, compare the results with broth microdilution MICs to assess the impact of the solid medium on activity.
-
Include a Stability Control: In a parallel experiment, incubate this compound in the assay medium without bacteria for the duration of the MIC assay. At the end of the incubation, test the activity of this "aged" solution to determine the extent of degradation.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Media
| Medium | Incubation Time (hours) | Temperature (°C) | pH | Remaining this compound (%) |
| Deionized Water | 24 | 37 | 7.0 | ~95% |
| Phosphate-Buffered Saline (PBS) | 24 | 37 | 7.4 | ~70% |
| Luria-Bertani (LB) Broth | 24 | 37 | 7.2 | ~40% |
| Mueller-Hinton Broth (MHB) | 24 | 37 | 7.3 | ~55% |
| Minimal Medium M9 | 24 | 37 | 7.0 | ~80% |
Note: This table presents illustrative data based on published observations of this compound's instability in complex media. Actual values may vary depending on specific experimental conditions.
Table 2: Example MIC Values of this compound in Different Media Formats
| Bacterial Strain | Liquid Medium (Broth Microdilution) MIC (µg/mL) | Solid Medium (Agar Dilution) MIC (µg/mL) |
| Staphylococcus aureus | 4 | 8 |
| Bacillus subtilis | 2 | 4 |
| Helicobacter pylori | 1 | 2 |
Note: This table provides an example of the trend observed where MICs on solid media can be higher than in liquid media.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Different Media
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Media Samples: Dispense 1 mL aliquots of the test media (e.g., Deionized Water, PBS, LB Broth, MHB, Minimal Medium M9) into sterile microcentrifuge tubes.
-
Incubation: Add this compound from the stock solution to each medium to a final concentration of 50 µg/mL. Incubate the tubes at 37°C with shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a 100 µL aliquot from each tube.
-
Quantification: Analyze the concentration of intact this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the percentage of remaining this compound against time for each medium to determine the degradation kinetics.
Protocol 2: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the desired broth medium (e.g., Mueller-Hinton Broth).
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
Amicoumacin A Bioavailability Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amicoumacin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the in vivo bioavailability of this promising, yet complex, molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?
A1: While specific bioavailability data for this compound is not extensively published, compounds with similar structural features often face several challenges. The primary barriers to oral bioavailability include low aqueous solubility, potential degradation in the harsh acidic and enzymatic environment of the gastrointestinal (GI) tract, and poor permeability across the intestinal epithelium.[1][2][3] Many complex natural products are also susceptible to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.
Q2: What are the most promising strategies to enhance this compound bioavailability?
A2: Two primary strategies are recommended for enhancing the bioavailability of this compound: prodrug modification and advanced formulation techniques, such as nanoformulations.
-
Prodrug Strategy: This involves chemically modifying the this compound molecule to create an inactive or less active precursor that is converted into the active drug in vivo.[4] This can improve solubility, permeability, and protect the drug from premature degradation.[4][5] Given that this compound possesses reactive sites suitable for chemical modification, this is a viable approach. A study has already explored a prodrug approach for this compound, though it required further optimization.[6]
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from the GI environment, improve its solubility, and facilitate its transport across the intestinal barrier.[7][8][9] These formulations can increase the surface area for dissolution and modify drug release profiles.[10][11]
Q3: How can a prodrug strategy be specifically applied to this compound?
A3: A prodrug of this compound can be designed by masking one of its polar functional groups, such as a hydroxyl or amino group, with a promoiety. This creates a more lipophilic molecule that can more easily cross cell membranes. The promoiety is designed to be cleaved by enzymes in the blood or target tissue, releasing the active this compound.[4] For instance, creating an ester or a carbamate linkage is a common method.[5] The choice of promoiety is critical and can be tailored to target specific enzymes for controlled release.
Q4: Can N-acetylation of this compound be leveraged as a bioavailability strategy?
A4: Interestingly, N-acetylation is a natural mechanism used by the producing bacteria to inactivate and detoxify this compound.[12][13] While this renders the molecule inactive, it demonstrates that the N-terminal is a modifiable position. A prodrug strategy could potentially exploit this by attaching a different promoiety at this site that improves absorption and is later cleaved in vivo by human enzymes (rather than bacterial acetyltransferases) to release the active drug.
Troubleshooting Guides
| Problem/Issue | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low in vitro activity of newly synthesized this compound prodrug. | The prodrug is too stable and is not being cleaved to release the active parent drug under assay conditions. | 1. Confirm Prodrug Stability: Analyze the prodrug in the assay medium over time using HPLC to confirm it is not breaking down. 2. Introduce Esterases: Add esterase enzymes to the assay medium to see if cleavage occurs and activity is restored. This confirms the prodrug concept is viable. 3. Redesign Linker: If stability is too high, synthesize a new prodrug with a more labile linker (e.g., a different type of ester) that is more susceptible to chemical or enzymatic hydrolysis.[5] |
| High variability in pharmacokinetic data between animal subjects. | Poor aqueous solubility of the formulation leading to inconsistent dissolution and absorption. Food effects in the animal model can also contribute. | 1. Improve Formulation: Move from a simple suspension to a solubilizing formulation like a self-emulsifying drug delivery system (SEDDS) or a nanoformulation (e.g., liposomes) to improve dissolution consistency.[14] 2. Particle Size Reduction: If using a suspension, reduce the particle size of this compound via micronization or nanomilling to increase surface area and dissolution rate.[10][14] 3. Standardize Feeding: Ensure consistent fasting and feeding schedules for all animal subjects to minimize food-related effects on GI physiology and absorption. |
| New this compound nanoformulation shows poor encapsulation efficiency. | Physicochemical mismatch between this compound and the nanocarrier material. Suboptimal formulation process parameters. | 1. Screen Different Carriers: Test various lipid or polymer compositions. For a moderately lipophilic drug like this compound, different lipid chain lengths in SLNs or different polymer types (e.g., PLGA, PCL) can drastically alter loading.[9] 2. Optimize Process Variables: Systematically vary parameters such as sonication time, homogenization speed, or solvent evaporation rate during formulation. 3. Modify Drug Solubility: Slightly increase the solubility of this compound in the organic phase used during formulation by adding a co-solvent. |
| Evidence of rapid degradation of this compound after oral administration. | Susceptibility to low pH in the stomach or enzymatic degradation in the intestine. | 1. Use Enteric-Coated Capsules: Encapsulate the this compound formulation in capsules that only dissolve at the higher pH of the small intestine, bypassing the stomach.[3] 2. Develop Protective Nanoformulations: Encapsulation within nanoparticles (e.g., solid lipid nanoparticles) can physically shield the drug from degradative enzymes and low pH.[7][8] |
Data & Experimental Protocols
Table 1: Summary of this compound Biological Activity
This table summarizes the reported Minimum Inhibitory Concentrations (MICs) for this compound against various bacterial strains, providing a baseline for its biological potency.
| Organism | MIC (μg/mL) | Reference |
| Bacillus subtilis 1779 | 20.0 | [13] |
| Staphylococcus aureus UST950701-005 | 5.0 | [13] |
| Methicillin-resistant S. aureus (MRSA) ATCC43300 | 4.0 | [13] |
| Helicobacter pylori (average) | 1.4 | [13] |
Note: Inactive forms like N-acetyl-amicoumacin A and preamicoumacins show MIC values ≥ 100 µg/mL.[12][13]
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Primary Mechanism | Potential Advantages | Potential Disadvantages |
| Prodrugs | Covalent modification to mask polar groups, increasing lipophilicity and membrane permeability.[4] | - Improved permeability and solubility.- Protection from degradation.- Potential for targeted release. | - Requires chemical synthesis and characterization.- Risk of incomplete or too rapid cleavage in vivo.- Potential for toxicity from the promoiety. |
| Lipid Nanoparticles (SLNs, Liposomes) | Encapsulation in a lipid core or bilayer.[8] | - Protects drug from GI degradation.- Enhances solubility of lipophilic drugs.- Can utilize lymphatic uptake pathway. | - Lower drug loading capacity for some molecules.- Potential for physical instability (e.g., aggregation).- More complex manufacturing process. |
| Polymeric Nanoparticles | Entrapment within a polymer matrix.[9] | - High stability and drug loading.- Controlled and sustained release profiles.- Surface can be modified for targeting. | - Potential for polymer-related toxicity.- Manufacturing can involve harsh organic solvents.- Slower drug release may be undesirable. |
| Particle Size Reduction (Nanosizing) | Increasing the surface-area-to-volume ratio of the drug itself.[10] | - Greatly enhances dissolution rate.- Relatively simple formulation.- High drug loading (up to 100%). | - Does not protect from chemical/enzymatic degradation.- High energy process may affect drug crystallinity.- Risk of particle aggregation. |
Generalized Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized for the specific chemical properties of this compound. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of an Amino Acid Ester Prodrug of this compound
This protocol describes a general method for creating an ester prodrug by linking an amino acid to a hydroxyl group on this compound, which can enhance water solubility and utilize amino acid transporters for absorption.
Materials:
-
This compound
-
N-Boc protected amino acid (e.g., N-Boc-glycine)
-
Dicyclohexylcarbodiimide (DCC) or EDC/NHS
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents (solvents, silica for chromatography)
Methodology:
-
Esterification (Coupling):
-
Dissolve this compound (1 equivalent) and N-Boc-glycine (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Boc-protected prodrug) by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified Boc-protected prodrug in DCM.
-
Add TFA (10-20 equivalents) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final amino acid ester prodrug as a TFA salt.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol uses a hot homogenization and ultrasonication method to encapsulate this compound within a solid lipid matrix.
Materials:
-
This compound
-
Solid Lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Methodology:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound into the molten lipid with continuous stirring to form a clear solution.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and SLN Formation:
-
Transfer the resulting nanoemulsion to an ice bath and stir gently until it cools down. The lipid will recrystallize, forming solid nanoparticles that entrap the drug.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in each fraction using HPLC.
-
Visualizations
Caption: Workflow for developing and testing a bioavailable this compound formulation.
Caption: Matching bioavailability enhancement strategies to specific oral delivery barriers.
Caption: this compound's mechanism of action: binding the ribosomal E site to block translocation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving bioavailability – Nanoform small is powerful [nanoform.com]
- 11. mdpi.com [mdpi.com]
- 12. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in experiments involving Amicoumacin A.
I. General Information and Handling
This section addresses common questions regarding the fundamental properties and handling of this compound.
FAQs
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of protein synthesis. It binds to the E-site of the 30S ribosomal subunit in bacteria, stabilizing the interaction between the 16S rRNA and the mRNA.[1] This action hampers the movement of the mRNA relative to the small ribosomal subunit, thereby inhibiting the translocation step of translation.[1] The binding site is composed of universally conserved nucleotides, which explains its activity against a broad range of bacteria and also its effect on eukaryotic ribosomes.[2][3]
Q2: I'm observing a rapid loss of my compound's activity. Is this compound unstable?
Yes, this compound is known to be highly unstable in aqueous solutions at physiological pH, with a reported half-life of less than two hours.[4][5] This instability is a critical factor to consider in experimental design.
-
Troubleshooting Tip: Prepare fresh solutions of this compound immediately before use. For longer experiments, consider the rate of degradation and its potential impact on the effective concentration over time. When possible, conduct experiments at a lower pH if it does not affect the biological system under study.
Q3: What are the degradation products of this compound?
This compound can undergo intramolecular cyclization to form Amicoumacin C, especially in culture media.[6] Time-course analyses have shown that while this compound is the dominant metabolite initially, it can rapidly degrade into other derivatives.[6]
Q4: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. Due to its instability in aqueous solutions, working solutions in culture media or buffers should be prepared fresh for each experiment.
II. Troubleshooting In Vitro Translation Assays
In vitro translation assays are powerful tools for studying the mechanism of ribosome inhibitors. However, several artifacts can arise.
FAQs
Q1: My in vitro translation assay shows inconsistent inhibition with this compound. What could be the cause?
Inconsistent results are often linked to the instability of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vitro translation results.
Q2: I am not observing any inhibition of translation. What should I check?
-
Concentration: Ensure the final concentration of this compound is appropriate. For bacterial in vitro translation, concentrations in the micromolar range are typically effective.
-
Compound Integrity: Verify the integrity of your this compound stock. If it's old or has been stored improperly, it may have degraded.
-
Assay Components: Ensure all components of your in vitro translation system (ribosomes, tRNAs, amino acids, etc.) are active. Run a positive control without any inhibitor to confirm the system is working.
Detailed Protocol: Bacterial In Vitro Translation Assay
This protocol is adapted from standard methods for in vitro transcription-translation systems.
Materials:
-
S30 extract from E. coli
-
DNA template (e.g., plasmid with a T7 promoter driving a reporter gene like luciferase or GFP)
-
Amino acid mix
-
ATP and GTP
-
tRNA mix
-
This compound (freshly prepared stock solution in DMSO)
-
Appropriate buffers (e.g., Tris-acetate, potassium glutamate, magnesium acetate)
Procedure:
-
Thaw all components on ice.
-
Prepare the reaction mixture by combining the S30 extract, buffers, amino acids, and energy sources.
-
Add the DNA template to the reaction mixture.
-
Prepare serial dilutions of this compound in the reaction buffer. Add the diluted this compound or DMSO (vehicle control) to the reaction tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by placing the tubes on ice.
-
Quantify the synthesized reporter protein (e.g., by measuring luciferase activity or GFP fluorescence).
-
Calculate the percentage of inhibition relative to the vehicle control.
III. Troubleshooting Antibacterial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a key experiment for assessing the antibacterial potency of this compound.
FAQs
Q1: The MIC values for this compound are higher than expected or vary between experiments.
This is a common issue, again likely related to the compound's instability.
-
Troubleshooting Tip: The standard 18-24 hour incubation for a broth microdilution MIC assay is significantly longer than the half-life of this compound. The compound may be degrading before the bacteria have completed their growth. Consider using a shorter incubation time if possible, or use a method that assesses bacterial viability at earlier time points. Be aware that this deviation from the standard protocol should be noted when reporting results.
Q2: I observe bacterial growth at high concentrations of this compound, but not at intermediate concentrations (a "skipped well" phenomenon).
This can be caused by the precipitation of this compound at high concentrations when a DMSO stock is diluted into aqueous culture medium. The precipitate is not bioavailable, leading to apparent bacterial growth.
-
Troubleshooting Tip: Observe the wells for any precipitate after adding the compound. If precipitation is observed, try preparing the dilutions in a way that minimizes the final DMSO concentration or use a different solubilizing agent if compatible with your assay.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (freshly prepared stock solution in DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Spectrophotometer or microplate reader
Procedure:
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (bacteria in CAMHB without antibiotic) and a sterility control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
IV. Troubleshooting Cytotoxicity and Off-Target Effects
Due to its mechanism of targeting a universally conserved site on the ribosome, this compound can also inhibit eukaryotic translation, leading to cytotoxicity.
FAQs
Q1: I am observing high cytotoxicity in my cell-based assays. Is this expected?
Yes, this compound is known to inhibit eukaryotic translation and can be cytotoxic to mammalian cells.[2][3] Cancer cell lines may be more susceptible to inhibition by this compound compared to non-cancerous cell lines.[3]
-
Troubleshooting Tip: When using this compound in cell-based assays for purposes other than assessing cytotoxicity (e.g., studying its effect on a specific cellular pathway), it is crucial to first determine the cytotoxic concentration range for your specific cell line. Conduct experiments at non-cytotoxic concentrations to minimize confounding effects from general protein synthesis inhibition.
Q2: How can I be sure that the observed cellular phenotype is a specific effect of this compound and not just a result of general translation inhibition?
This is a critical consideration.
-
Experimental Design Suggestion:
-
Use a structurally related inactive analog: If available, use an inactive derivative of this compound (like N-acetyl-Amicoumacin A) as a negative control.
-
Time-course experiment: Observe the phenotype at different time points. Effects that occur rapidly may be more directly linked to the primary mechanism of action.
-
Rescue experiment: If possible, design an experiment to rescue the phenotype by overexpressing a downstream component of the pathway of interest.
-
Orthogonal inhibitor: Use another translation inhibitor with a different mechanism of action to see if it phenocopies the effect of this compound.
-
Detailed Protocol: MTT Cell Viability Assay
This is a common colorimetric assay to assess cell viability.
Materials:
-
Mammalian cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (freshly prepared stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the no-treatment control.
V. Data Presentation
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis 1779 | 20.0 |
| This compound | Staphylococcus aureus UST950701-005 | 5.0 |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 |
| This compound | Helicobacter pylori (average) | 1.4 |
| Amicoumacin B | Bacillus subtilis BR151 | Inactive at 100 |
| Amicoumacin C | Bacillus subtilis BR151 | Inactive at 100 |
| N-acetyl-Amicoumacin A | Bacillus subtilis BR151 | ≥ 200 |
VI. Visualizations
Caption: Mechanism of action of this compound.
Caption: Inactivation of this compound by N-acetylation.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 6. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amicoumacin A and Pactamycin: Two Ribosomal E-Site Inhibitors with Distinct Mechanisms
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of two potent ribosome-targeting antibiotics, Amicoumacin A and pactamycin. Both agents bind to the E-site of the small ribosomal subunit, yet they employ fundamentally different strategies to inhibit protein synthesis. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes structural, biochemical, and kinetic data to illuminate their distinct modes of ribosomal inhibition.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Pactamycin |
| Primary Binding Site | 30S ribosomal subunit, E-site | 30S ribosomal subunit, E-site |
| Effect on mRNA | Stabilizes mRNA interaction with the ribosome, acting as a "molecular tether" | Displaces the mRNA from its canonical path |
| Inhibition of Translation Initiation | Reduces the rate of 70S initiation complex formation by approximately 30-fold | Prevents the joining of the 60S subunit to the 48S initiation complex |
| Inhibition of Translocation | Inhibits translocation by locking the mRNA in the mRNA-binding channel | Inhibits translocation in a context-specific manner, dependent on the A-site substrate |
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data on the inhibitory effects of this compound and pactamycin.
Table 1: Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Antibiotic | Organism | Strain | MIC (µg/mL) | Citation |
| This compound | Escherichia coli | (Wild type) | 4 | [1] |
| This compound | Staphylococcus aureus | UST950701-005 | 5.0 | [2] |
| This compound | Staphylococcus aureus | ATCC 43300 (MRSA) | 4.0 | [2] |
| This compound | Bacillus subtilis | 1779 | 20.0 | [2] |
| Pactamycin | Escherichia coli | K12 | Not specified | [3] |
| Pactamycin | Staphylococcus epidermidis | Not specified | [3] |
Note: Specific MIC values for pactamycin against E. coli and S. aureus were not consistently available in the searched literature, though its activity against both is documented.
Table 2: In Vitro Translation Inhibition (IC50) and Binding Affinities (Kd).
| Antibiotic | Assay System | Parameter | Value | Citation |
| This compound | E. coli S30 cell-free extract | IC50 | 0.45 ± 0.05 µM | [1] |
| This compound | PURE system | IC50 | 0.20 ± 0.19 µM | [1] |
| This compound | Rabbit reticulocyte lysate | IC50 | ~10 µM | [4] |
| This compound | Complete initiation system | Kd (mRNA binding) | 169 ± 39 nM | [5] |
| Pactamycin | Human diploid embryonic cell line MRC-5 | IC50 (Cytotoxicity) | 95 nM | [6] |
| Pactamycin | Eukaryotic translation system | IC50 | Not specified | [3] |
Table 3: Kinetic Parameters of Inhibition of Translation Steps.
| Antibiotic | Process Inhibited | Parameter | Value | Citation |
| This compound | Initiation (70S IC formation) | Rate Reduction | ~30-fold | [7] |
| This compound | Translocation | Rate constant (k) | 22 - 42 s⁻¹ (uninhibited) | [7] |
| Pactamycin | Initiation (80S complex formation) | Inhibition | 50-70% | [8] |
| Pactamycin | Translocation | Inhibition | Context-specific | [9] |
Note: Quantitative kinetic parameters for pactamycin's inhibition of translocation are not well-defined in the available literature, with studies emphasizing its substrate-dependent nature.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct inhibitory pathways of this compound and pactamycin on the ribosome.
Caption: this compound binds to the E-site and tethers the mRNA, inhibiting translocation.
Caption: Pactamycin binds to the E-site and displaces the mRNA, inhibiting translocation.
Detailed Experimental Protocols
A summary of key experimental methodologies used to elucidate the mechanisms of this compound and pactamycin is provided below.
In Vitro Translation Inhibition Assay
-
Objective: To determine the concentration at which an antibiotic inhibits protein synthesis by 50% (IC50).
-
Method: A cell-free translation system (e.g., E. coli S30 extract, PURE system, or rabbit reticulocyte lysate) is programmed with a reporter mRNA (e.g., firefly luciferase). The antibiotic is added at varying concentrations. Protein synthesis is quantified by measuring the activity of the reporter protein (e.g., luminescence for luciferase).
-
This compound Protocol Example:
Toeprinting Assay
-
Objective: To map the precise location of the ribosome on an mRNA molecule and to identify antibiotic-induced stalling.
-
Method: A primer is annealed to the 3' end of an mRNA. Reverse transcriptase extends the primer until it encounters the stalled ribosome, creating a "toeprint" (a cDNA of a specific length). The length of the cDNA indicates the position of the ribosome.
-
General Protocol:
-
Assemble a translation reaction with ribosomes, mRNA, and tRNAs.
-
Add the antibiotic of interest.
-
Initiate reverse transcription using a labeled primer.
-
Analyze the cDNA products on a sequencing gel to determine the size of the toeprint.
-
Sucrose Density Gradient Centrifugation
-
Objective: To analyze the effect of antibiotics on the formation of ribosomal complexes (e.g., 48S initiation complex, 80S ribosome).
-
Method: A cell lysate or in vitro translation reaction is layered onto a sucrose gradient (e.g., 10-50%). After ultracentrifugation, different ribosomal complexes separate based on their size and shape. The gradient is fractionated, and the absorbance at 260 nm is measured to generate a profile of ribosomal species.
-
Pactamycin Protocol Example:
-
Rabbit reticulocyte lysates are incubated with [35S]Met-tRNAf to form initiation complexes in the presence or absence of pactamycin.[10]
-
The reaction mixture is layered on a 15-30% sucrose gradient.[11]
-
After centrifugation, fractions are collected, and the radioactivity in each fraction is measured to determine the distribution of labeled Met-tRNAf among different ribosomal complexes.[11]
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the three-dimensional structure of the antibiotic bound to the ribosome at atomic resolution.
-
Method: Crystals of the ribosome-antibiotic complex are grown and diffracted with X-rays, or the complex is flash-frozen and imaged with an electron microscope. The resulting diffraction patterns or images are used to reconstruct the 3D structure.
-
This compound Crystallography Example:
-
Pactamycin Crystallography Example:
-
The structure of pactamycin bound to the T. thermophilus 30S ribosomal subunit has been determined, revealing its binding site in the E-site.
-
Conclusion
This compound and pactamycin, despite sharing a common binding region on the ribosome, exhibit distinct and nuanced mechanisms of action. This compound acts as a "molecular staple," locking the mRNA onto the ribosome and thereby impeding its movement. In contrast, pactamycin actively displaces the mRNA from its correct path. These differences in their interaction with the mRNA template likely underlie their varied effects on the different stages of translation. A deeper understanding of these unique inhibitory strategies, supported by robust quantitative data, is crucial for the rational design of novel antibiotics that can overcome existing resistance mechanisms. Further quantitative kinetic and binding studies on pactamycin are warranted to enable a more direct and comprehensive comparison with this compound.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Pactamycin, a Complex Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lykke-Andersen Lab [labs.biology.ucsd.edu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 9. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of reticulocyte peptide-chain initiation by pactamycin: accumulation of inactive ribosomal initiation complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Unraveling the Structure-Activity Relationship of Amicoumacin A and its Synthetic Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of Amicoumacin A, a potent natural antibiotic, and its synthetic analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for the development of next-generation antibacterial agents.
This compound, a dihydroisocoumarin antibiotic, has garnered significant interest for its robust antibacterial properties, particularly against Gram-positive bacteria. Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, makes it a compelling lead compound for overcoming antibiotic resistance. This guide delves into the key structural motifs of this compound that govern its bioactivity and explores how modifications to these structures in synthetic analogs impact their efficacy.
Comparative Antibacterial Activity
The antibacterial potency of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and several of its natural and synthetic analogs against various bacterial strains.
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| This compound | - | Bacillus subtilis BR151 | 100 | [1] |
| Bacillus subtilis 1779 | 20.0 | [1] | ||
| Staphylococcus aureus UST950701-005 | 5.0 | [1] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [1] | ||
| N-acetylthis compound | Acetylation of the 4'-amino group | Bacillus subtilis BR151 | ≥ 200 (inactive) | [1] |
| Amicoumacin B | 8'-hydroxyl group is phosphorylated | - | Inactive | [2] |
| Amicoumacin C | Cyclized derivative of this compound | - | Inactive at 100 µg/mL | [1] |
| Preamicoumacins | Pro-drug form with an N-acyl-d-Asn moiety | Bacillus subtilis 1779 | ≥ 100 (inactive) | [1] |
| Staphylococcus aureus UST950701-005 | ≥ 100 (inactive) | [1] | ||
| Hetiamacin E | Cyclized analog of this compound | Methicillin-sensitive Staphylococcus epidermidis | 2-4 | [3][4] |
| Methicillin-resistant Staphylococcus epidermidis | 2-4 | [3][4] | ||
| Methicillin-sensitive Staphylococcus aureus | 8-16 | [3][4] | ||
| Methicillin-resistant Staphylococcus aureus | 8-16 | [3][4] | ||
| Hetiamacin F | Cyclized analog of this compound | Staphylococcus epidermidis | 32 | [3][4] |
| Staphylococcus aureus | >32 | [3][4] |
Key Structure-Activity Relationship Insights
The data presented in the table reveals several critical structural features that dictate the antibacterial activity of the Amicoumacin family:
-
The Free 4'-Amino Group is Essential: N-acetylation of the 4'-amino group in the side chain of this compound leads to a complete loss of antibacterial activity. This indicates that a free primary amine at this position is crucial for its interaction with the ribosomal target.[1]
-
The 8'-Hydroxyl Group is Important: The inactivity of Amicoumacin B, where the 8'-hydroxyl group is phosphorylated, suggests that this hydroxyl group plays a significant role in the compound's bioactivity, likely through hydrogen bonding interactions with the ribosome.[2]
-
The C-12' Amide Group is a Key Pharmacophore: Studies on various amicoumacin derivatives have shown that the presence of the C-12' amide group is critical for both antibacterial and cytotoxic activities.[2]
-
Structural Rigidity Affects Potency: The cyclized analogs, hetiamacin E and F, exhibit varied activity. While hetiamacin E retains potent activity against Staphylococcus species, hetiamacin F is significantly less active. This suggests that the specific conformation and rigidity imposed by cyclization can modulate the compound's fit within its binding site.[3][4]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the E-site of the 30S ribosomal subunit.[5][6] This binding event stabilizes the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA), effectively locking the mRNA in place and preventing its translocation.[7][8] This inhibition of mRNA movement along the ribosome halts the elongation phase of protein synthesis, ultimately leading to bacterial cell death.[5][6]
dot
Caption: A generalized workflow for conducting a Structure-Activity Relationship (SAR) study.
dot
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 7. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Potential of Amicoumacin A: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Amicoumacin A, a naturally occurring antibiotic, has garnered interest within the scientific community for its potential as an anticancer agent. This interest stems from its unique mechanism of action, which involves the inhibition of protein synthesis in eukaryotic cells, a process fundamental to the rapid proliferation of cancer cells.[1][2][3] In vitro studies have demonstrated that this compound exhibits preferential cytotoxicity towards various cancer cell lines compared to non-cancerous cells, suggesting a potential therapeutic window.[1][3] However, a critical step in the validation of any potential anticancer compound is the demonstration of its efficacy in in vivo models that mimic human cancer. This guide provides a comprehensive overview of the current, publicly available data on the anticancer activity of this compound, with a specific focus on its evaluation in xenograft models.
Mechanism of Action: Targeting the Ribosome
This compound exerts its cytotoxic effects by binding to the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[1][2][3] Specifically, it targets the E-site of the small ribosomal subunit, interfering with the translocation step of elongation during protein synthesis.[1] This disruption of protein production ultimately leads to cell death. The binding site for this compound is highly conserved across eukaryotes, which explains its broad activity.[1] The heightened sensitivity of cancer cells to this compound is hypothesized to be linked to their elevated rates of protein synthesis required to sustain their rapid growth and proliferation.[1]
dot
Caption: Mechanism of this compound in Cancer Cells.
In Vitro Anticancer Activity
Multiple studies have reported the in vitro cytotoxic effects of this compound against a panel of human cancer cell lines. While specific IC50 values vary between cell lines, a consistent finding is the greater sensitivity of cancerous cells compared to their non-cancerous counterparts. This differential toxicity is a promising characteristic for a potential anticancer drug, as it suggests a degree of selectivity for malignant cells.
Xenograft Model Validation: A Data Gap
Despite the promising in vitro data and a well-defined mechanism of action, a thorough review of the published scientific literature reveals a significant gap in the availability of data from in vivo xenograft models for this compound. Xenograft studies, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research, providing critical information on a drug's efficacy, toxicity, and pharmacokinetics in a living organism.
To date, no peer-reviewed studies have been identified that present quantitative data on the inhibition of tumor growth by this compound in xenograft models. Consequently, there is a lack of information regarding:
-
Tumor Growth Inhibition: Specific percentages of tumor growth inhibition in various cancer xenograft models (e.g., breast, lung, colon).
-
Optimal Dosing and Scheduling: The effective and tolerable dose range and administration schedule for this compound in animal models.
-
In Vivo Toxicity: A comprehensive profile of the potential side effects and toxicities of this compound at therapeutic doses.
-
Comparison with Standard-of-Care Drugs: Direct, head-to-head comparisons of the in vivo efficacy of this compound with established anticancer agents like doxorubicin or cisplatin in the same xenograft model.
Experimental Protocols: A General Framework
While specific protocols for this compound in xenograft models are not available, a general experimental workflow for evaluating a novel anticancer agent in such a model is presented below. This serves as a template for the types of studies that are necessary to validate the in vivo efficacy of this compound.
dot
Caption: A generalized workflow for xenograft studies.
Key Methodological Considerations:
-
Cell Lines: Selection of appropriate human cancer cell lines that have been shown to be sensitive to this compound in vitro.
-
Animal Models: Use of immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneous or orthotopic implantation of cancer cells to establish tumors.
-
Treatment Groups: Inclusion of a vehicle control group, at least one group treated with a standard-of-care anticancer drug for comparison, and multiple dose cohorts for this compound.
-
Drug Administration: Determination of the optimal route of administration (e.g., intraperitoneal, intravenous, oral) for this compound.
-
Endpoints: Primary endpoints typically include tumor volume and weight. Secondary endpoints may include survival analysis, histological examination of tumors for apoptosis and proliferation markers, and assessment of toxicity through body weight monitoring and analysis of major organs.
Future Directions and Conclusion
The existing in vitro evidence strongly supports the continued investigation of this compound as a potential anticancer therapeutic. The clear mechanism of action and preferential cytotoxicity for cancer cells are highly desirable attributes. However, the critical next step is to bridge the current data gap by conducting well-designed in vivo studies using xenograft models.
Future research should prioritize:
-
Efficacy Studies: Evaluating the tumor growth inhibitory effects of this compound in a range of xenograft models representing different cancer types.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion of this compound to optimize dosing regimens.
-
Combination Studies: Investigating the potential synergistic or additive effects of this compound when combined with existing chemotherapeutic agents or targeted therapies.
-
Development of Analogs: Synthesizing and evaluating derivatives of this compound to potentially improve its efficacy, selectivity, and pharmacokinetic properties.[4]
References
- 1. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amicoumacin A with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Amicoumacin A, a unique protein synthesis inhibitor, with other well-established classes of protein synthesis inhibitors. The information presented herein is supported by experimental data to facilitate objective comparison and aid in drug discovery and development efforts.
Introduction to this compound
This compound is a potent antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic organisms.[1][2] Its unique mechanism of action, which involves stabilizing the interaction between mRNA and the ribosomal E-site, distinguishes it from many other protein synthesis inhibitors.[3][4] This novel mechanism presents a promising avenue for the development of new antimicrobial and anticancer agents.
Mechanism of Action: A Comparative Overview
Protein synthesis inhibitors are a diverse group of molecules that target different stages of the translation process: initiation, elongation, and termination. This compound primarily targets the elongation phase, but also affects initiation. The following table summarizes the mechanisms of action of this compound and other major classes of protein synthesis inhibitors.
| Inhibitor Class | Representative Drug(s) | Target Ribosomal Subunit | Primary Mechanism of Action | Stage of Inhibition |
| Amicoumacins | This compound | 30S (prokaryotes) / 40S (eukaryotes) | Stabilizes mRNA in the E-site, inhibiting translocation and also affecting initiation complex formation.[3][4] | Elongation, Initiation |
| Tetracyclines | Tetracycline, Doxycycline | 30S | Blocks the binding of aminoacyl-tRNA to the A-site. | Elongation |
| Aminoglycosides | Streptomycin, Kanamycin | 30S | Binds to the 16S rRNA and causes misreading of mRNA and inhibits translocation. | Elongation |
| Macrolides | Erythromycin, Azithromycin | 50S | Binds to the nascent peptide exit tunnel, leading to premature dissociation of peptidyl-tRNA. | Elongation |
| Lincosamides | Clindamycin | 50S | Binds to the 50S subunit and inhibits peptide bond formation. | Elongation |
| Chloramphenicol | Chloramphenicol | 50S | Inhibits the peptidyl transferase reaction. | Elongation |
| Oxazolidinones | Linezolid | 50S | Binds to the P-site of the 50S subunit and prevents the formation of the initiation complex. | Initiation |
Quantitative Comparison of Inhibitory Activity
The potency of protein synthesis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in in vitro translation assays or their minimum inhibitory concentration (MIC) against various microorganisms. The following tables provide a comparative summary of these values for this compound and other inhibitors. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Protein Synthesis Inhibition (IC50)
| Inhibitor | Assay System | IC50 (µM) | Reference |
| This compound | E. coli S30 extract | 0.45 ± 0.05 | [5] |
| This compound | PURE system | 0.20 ± 0.19 | [5] |
| REP321436 | P. aeruginosa A/T system | 3.7 | [6] |
| REP321437 | P. aeruginosa A/T system | 4.9 | [6] |
| NSC 119889 | Rabbit reticulocyte lysate | ~10 (Firefly Luc), ~50 (Renilla Luc) | [5] |
Table 2: Antibacterial Activity (MIC)
| Inhibitor | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | < 1 | [7] |
| This compound | Bacillus subtilis BR151 | 100 | [8] |
| Linezolid | Staphylococcus aureus | 0.5 - 4 | |
| Vancomycin | Staphylococcus aureus (VSSA) | 0.5 - 2 | |
| Tetracycline | Escherichia coli | 1 - 16 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize protein synthesis inhibitors.
In Vitro Protein Synthesis Inhibition Assay (PURE System)
This assay quantifies the inhibitory effect of a compound on protein synthesis in a reconstituted in vitro translation system.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (NEB)
-
Template DNA (e.g., plasmid encoding a reporter protein like luciferase)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease-free water
-
Incubator at 37°C
-
Luminometer or other appropriate detection instrument
Procedure:
-
Thaw all PURExpress kit components on ice.
-
Assemble the reaction mixture according to the manufacturer's protocol. A typical 25 µL reaction includes Solution A, Solution B, and the DNA template.[9]
-
Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (solvent only).
-
Incubate the reactions at 37°C for 2 hours.[9]
-
Following incubation, quantify the amount of synthesized reporter protein. For luciferase, this is done by adding a luciferase assay reagent and measuring luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay (Radiolabeled Ligand)
This assay measures the binding affinity of an inhibitor to the ribosome. This protocol is adapted for a radiolabeled version of the inhibitor of interest.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled inhibitor (e.g., [³H]-Amicoumacin A)
-
Unlabeled inhibitor
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Saturation Binding:
-
Set up a series of reaction tubes containing a fixed concentration of 70S ribosomes (e.g., 50 nM) in binding buffer.[10]
-
Add increasing concentrations of the radiolabeled inhibitor to the tubes.
-
For each concentration, prepare a parallel tube containing a high concentration of the unlabeled inhibitor to determine non-specific binding.[10]
-
Incubate at room temperature for 30 minutes to reach equilibrium.[10]
-
Filter the reactions through glass fiber filters and wash with cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and maximum binding sites (Bmax) by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
Set up reaction tubes with a fixed concentration of ribosomes and radiolabeled inhibitor (at a concentration close to its Kd).[10]
-
Add increasing concentrations of the unlabeled competitor compound.
-
Include controls for total binding (no competitor) and non-specific binding.
-
Incubate, filter, and measure radioactivity as described above.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.[10]
-
Toeprinting Assay
This assay maps the precise location of the ribosome stalled on an mRNA by an inhibitor.
Materials:
-
In vitro transcription/translation system (e.g., PURExpress)
-
DNA template for a specific mRNA
-
Test inhibitor
-
Primer complementary to a downstream region of the mRNA, labeled with a fluorescent or radioactive tag
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Procedure:
-
Set up an in vitro transcription/translation reaction with the DNA template.[11]
-
Add the test inhibitor at a concentration known to inhibit translation. Include a no-inhibitor control.
-
Incubate the reaction to allow for translation and ribosome stalling.
-
Anneal the labeled primer to the mRNA in the reaction mixture.
-
Perform a primer extension reaction using reverse transcriptase. The enzyme will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome.[12]
-
Denature the reaction products and analyze them on a sequencing gel alongside a sequencing ladder of the same mRNA.
-
The position of the "toeprint" (the prematurely terminated cDNA product) reveals the exact location of the stalled ribosome on the mRNA.[13]
Visualizing Mechanisms and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts related to the comparative analysis of these protein synthesis inhibitors.
Conclusion
This compound represents a distinct class of protein synthesis inhibitors with a novel mechanism of action. Its ability to stabilize the mRNA-ribosome interaction offers a unique therapeutic target. This guide provides a foundational comparative analysis to aid researchers in understanding the context of this compound within the broader landscape of protein synthesis inhibitors. Further head-to-head comparative studies under standardized conditions will be invaluable for elucidating the full therapeutic potential of this compound and its derivatives.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 5. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activating and Attenuating the Amicoumacin Antibiotics [mdpi.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Amicoumacin A vs. Edeine: A Head-to-Head Comparison of Translation Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent translation inhibitors: Amicoumacin A and edeine. Understanding the distinct mechanisms of these molecules is crucial for their application as research tools and for the development of novel antimicrobial and anticancer therapeutics.
At a Glance: Key Differences
| Feature | This compound | Edeine |
| Primary Target Site | 30S ribosomal subunit, E site | 30S ribosomal subunit, P site |
| Mechanism of Action | Stabilizes mRNA-ribosome interaction, inhibiting translocation | Prevents initiator tRNA binding, blocking initiation complex formation |
| Inhibited Stage | Elongation (Translocation) & Initiation | Initiation |
| Effect on Ribosome | Tethers mRNA to the 16S rRNA | Induces conformational changes in 16S rRNA |
Quantitative Analysis of Inhibitory Activity
Direct, head-to-head quantitative comparisons of this compound and edeine in the same study are limited. However, data from independent studies provide insights into their respective potencies.
| Inhibitor | Assay System | IC50 | Reference |
| This compound | E. coli S30 cell-free extract | 0.45 ± 0.05 µM | [1] |
| This compound | PURE system | 0.20 ± 0.19 µM | [1] |
| Edeine | 30S IC formation assay | Greatly impaired at 30 µM | [2] |
Note: The provided data for edeine describes a significant impairment of 30S initiation complex (IC) formation at a specific concentration rather than a precise IC50 value from a dose-response curve under the same conditions as the this compound experiments. Therefore, a direct comparison of potency based on these values should be made with caution.
Mechanisms of Action: A Detailed Look
This compound and edeine, while both targeting the small ribosomal subunit, employ fundamentally different strategies to halt protein synthesis.
This compound: The mRNA Clamp
This compound binds to the E site of the 30S ribosomal subunit. Its unique mechanism of action involves simultaneously interacting with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[1][3][4] This dual interaction effectively tethers or "clamps" the mRNA to the ribosome, thereby physically obstructing its movement during translocation.[1][5] While its primary impact is on the elongation step of translation, this compound has also been shown to retard the formation of the 70S initiation complex.[2][6]
Caption: Mechanism of this compound Translation Inhibition.
Edeine: The Initiation Blocker
Edeine targets the P site of the 30S ribosomal subunit.[2][6] Its binding prevents the proper placement of the initiator tRNA (fMet-tRNA in bacteria) into the P site, a critical first step in forming the translation initiation complex.[2][7] Edeine's interaction with the 16S rRNA induces a conformational change, which is thought to indirectly obstruct the codon-anticodon interaction necessary for initiator tRNA binding.[7] By blocking the formation of a functional initiation complex, edeine effectively prevents the ribosome from starting protein synthesis.
Caption: Mechanism of Edeine Translation Inhibition.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon research findings. Below are summaries of key experimental protocols used to elucidate the mechanisms of this compound and edeine.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration at which an inhibitor reduces protein synthesis by 50% (IC50).
-
System Preparation: An E. coli S30 cell-free extract or a reconstituted PURE system is used.[1]
-
Reaction Mixture: The system is programmed with a reporter mRNA (e.g., firefly luciferase).
-
Inhibitor Addition: Varying concentrations of this compound or edeine are added to the reaction mixtures.
-
Incubation: Reactions are incubated at 37°C for a set period (e.g., 30 minutes) to allow for translation.
-
Quantification: The amount of synthesized reporter protein is quantified (e.g., via a luciferase assay).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of protein synthesis inhibition against the inhibitor concentration.[1]
Caption: Workflow for an In Vitro Translation Inhibition Assay.
30S Initiation Complex (IC) Formation Assay
This assay, often utilizing Microscale Thermophoresis (MST), assesses the ability of an inhibitor to prevent the formation of the 30S initiation complex.
-
Component Preparation: Reactivated 30S ribosomal subunits, fluorescently labeled initiator tRNA (e.g., BPY-Met-tRNAfMet), initiation factors (IF1, IF2, IF3), GTP, and mRNA are prepared.[2]
-
Reaction Setup: The components are incubated to allow for the formation of the 30S IC in the presence or absence of the inhibitor (e.g., 30 µM edeine or 60 µM this compound).[2]
-
MST Analysis: The binding of the fluorescently labeled tRNA to the 30S subunit is measured using an MST instrument.
-
Data Analysis: Changes in thermophoresis are analyzed to determine the extent of 30S IC formation. A significant reduction in the signal amplitude in the presence of the inhibitor indicates impairment of complex formation.[2]
Caption: Workflow for a 30S Initiation Complex Formation Assay.
Toe-Printing Assay for Translocation Inhibition
This technique is used to map the position of the ribosome on an mRNA molecule and can thus detect if an inhibitor stalls translocation.
-
Complex Formation: A translation initiation complex is formed on a specific mRNA template.
-
Elongation: The complex is allowed to translate to a specific codon, and then the inhibitor (e.g., this compound) is added.
-
Translocation Induction: EF-G is added to induce translocation.
-
Reverse Transcription: A primer complementary to a downstream sequence of the mRNA is added, and reverse transcriptase extends the primer until it is blocked by the stalled ribosome.
-
Analysis: The resulting cDNA products are separated by gel electrophoresis. The length of the cDNA indicates the position of the ribosome on the mRNA. An accumulation of a specific length product in the presence of the inhibitor demonstrates translocation arrest.[1]
Caption: Workflow for a Toe-Printing Assay to Monitor Translocation.
Conclusion
This compound and edeine represent two distinct classes of translation inhibitors that target the bacterial ribosome with high efficacy. This compound acts as a "molecular glue" at the E site, preventing the movement of mRNA during translocation. In contrast, edeine functions as a roadblock at the P site, inhibiting the very first step of translation initiation. This head-to-head comparison, supported by experimental data and detailed methodologies, provides a valuable resource for researchers working to understand the intricacies of protein synthesis and to develop the next generation of translation-targeting therapeutics.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 7. Dissecting the ribosomal inhibition mechanisms of edeine and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Amicoumacin A's Target Engagement in Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amicoumacin A's performance in engaging its target in eukaryotic cells against other well-known translation inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound, a natural product with potent antimicrobial and anticancer properties, targets the eukaryotic ribosome to inhibit protein synthesis. This guide delves into the experimental validation of its target engagement, comparing its efficacy with established translation inhibitors: cycloheximide, puromycin, and anisomycin. Through a comprehensive review of published data, we highlight this compound's distinct mechanism of action and provide researchers with the necessary tools to independently verify and expand upon these findings.
Comparative Performance of Translation Inhibitors
To contextualize the efficacy of this compound, we have summarized its inhibitory concentrations against those of other common translation inhibitors in HeLa cells, a widely used human cervical cancer cell line. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Target/Mechanism | IC50 (HeLa cells) | Reference |
| This compound | Ribosome (E-site); inhibits translation elongation | 33.60 µM (cytotoxicity) | [1] |
| Cycloheximide | Ribosome (E-site); inhibits translocation | ~0.532 µM (cytotoxicity) | [2] |
| Puromycin | Aminoacyl-tRNA analog; causes premature chain termination | 2.0-3.0 µg/mL (induces cell death) | [3] |
| Anisomycin | Ribosome (A-site); inhibits peptidyl transferase | Not explicitly defined for translation inhibition in HeLa cells, but shows cytotoxicity at low µM concentrations. | [4] |
Signaling Pathway of Eukaryotic Translation Elongation and Inhibition
The primary target of this compound and the comparative compounds is the eukaryotic ribosome during the elongation phase of protein synthesis. The following diagram illustrates the key steps of this process and the points of intervention for each inhibitor.
Caption: Mechanism of action of this compound and other translation inhibitors.
Experimental Protocols for Target Engagement Validation
This section provides detailed methodologies for key experiments to validate and quantify the target engagement of this compound and other translation inhibitors in eukaryotic cells.
In Vitro Translation Inhibition Assay (Luciferase-Based)
This assay quantifies the inhibitory effect of a compound on the translation of a reporter mRNA in a cell-free extract.
Experimental Workflow:
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Amicoumacin A in Murine Models of Bacterial Infection: A Comparative Analysis of Established Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of established antibacterial agents in murine models of Staphylococcus aureus infection. While Amicoumacin A has shown promising in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), published data on its in vivo efficacy in murine models of bacterial infection is not currently available. [1][2][3][4][5][6][7][8][9][10] Therefore, this guide presents in vivo efficacy data for standard-of-care antibiotics—vancomycin, daptomycin, and linezolid—to serve as a benchmark for the evaluation of new therapeutic candidates like this compound.
Comparative In Vivo Efficacy of Standard Antibiotics against Staphylococcus aureus in Murine Models
The following tables summarize the in vivo efficacy of vancomycin, daptomycin, and linezolid in various murine models of S. aureus infection. These models are critical in preclinical studies to assess the therapeutic potential of new antimicrobial agents.
Murine Sepsis Model
| Antibiotic | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Result |
| Vancomycin | MRSA | 50 mg/kg every 12h | Survival Rate | 52.9% survival at day 10 |
| MRSA | 50 mg/kg every 12h | Bacterial Load in Lungs | 4.67 ± 0.17 log10 CFU/ml on day 3 | |
| Daptomycin | MRSA | 50 mg/kg every 24h | Survival Rate | 94% survival at day 10 |
| MRSA | 50 mg/kg every 24h | Bacterial Load in Lungs | 4.36 ± 0.20 log10 CFU/ml on day 3 | |
| Linezolid | MRSA | 100 mg/kg/day | Survival Rate | 85% survival at 10 days |
| MRSA | Not specified | Bacterial Load in Lungs | Significant reduction compared to vancomycin |
Murine Thigh Infection Model
| Antibiotic | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Result |
| Vancomycin | S. aureus | 6 hourly subcutaneous doses (3.125-100 mg/kg) for 24h | Static Dose | Mean static dose of 20.7 mg/kg for low inoculum and 136.7 mg/kg for high inoculum |
| Daptomycin | S. aureus | Single dose | 50% Effective Dose (ED50) | 3.7 mg/kg |
| S. aureus | Single dose | Stasis Dose | 7.1 mg/kg | |
| Linezolid | S. aureus | 100 mg/kg, b.i.d. | Bacterial Load Reduction | ~1 log10 killing from baseline inoculum after 4 days in groin abscess model |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols for establishing murine models of S. aureus infection.
Murine Sepsis Model
A common method for inducing sepsis is through the intraperitoneal or intravenous injection of a bacterial suspension.
-
Bacterial Preparation: S. aureus is grown in an appropriate broth medium to the mid-logarithmic phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 108 CFU/mL).
-
Infection: Mice (e.g., BALB/c or C57BL/6) are injected intraperitoneally or intravenously with the bacterial suspension. The inoculum volume is typically 0.1-0.2 mL.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test antibiotic or vehicle control is initiated. The route of administration (e.g., subcutaneous, intravenous, oral) and dosing regimen will vary depending on the pharmacokinetic properties of the compound.
-
Monitoring and Endpoints: Mice are monitored for survival over a set period (e.g., 7-14 days). For bacterial burden determination, at specific time points, mice are euthanized, and organs (e.g., spleen, liver, kidneys, lungs) are aseptically harvested, homogenized, and plated on appropriate agar to enumerate colony-forming units (CFU).
Murine Thigh Infection Model
This model is used to evaluate the efficacy of antibiotics at a localized site of infection.
-
Neutropenia Induction (Optional): To create an immunocompromised model, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Bacterial Preparation: Similar to the sepsis model, S. aureus is prepared to a specific concentration in a suitable medium or saline.
-
Infection: Mice are anesthetized, and a small volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle.
-
Treatment: Antibiotic therapy is typically initiated a few hours after infection.
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated for CFU enumeration to determine the reduction in bacterial load compared to control groups.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the described murine infection models.
Caption: Workflow for a murine sepsis model of S. aureus infection.
Caption: Workflow for a murine thigh infection model of S. aureus.
This compound: Mechanism of Action
While in vivo efficacy data is pending, the mechanism of action of this compound has been elucidated. It is a potent inhibitor of bacterial protein synthesis. Specifically, it binds to the E site of the 30S ribosomal subunit, stabilizing the interaction between the 16S rRNA and mRNA. This action hinders the movement of mRNA relative to the small ribosomal subunit, thereby inhibiting translation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Response of methicillin-resistant Staphylococcus aureus to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activating and Attenuating the Amicoumacin Antibiotics [mdpi.com]
- 4. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deep Functional Profiling Facilitates the Evaluation of the Antibacterial Potential of the Antibiotic Amicoumacin | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Amicoumacin A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent bioactive compounds like Amicoumacin A is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and build confidence in chemical handling.
This compound is a naturally occurring antibiotic with anti-inflammatory, antiulcer, and cytotoxic properties.[1][2] It functions as a translation inhibitor in both bacterial and eukaryotic cells by binding to the ribosome.[3][4] Due to its biological activity and potential toxicity, appropriate safety measures must be strictly followed.
Personal Protective Equipment (PPE)
Given the bioactive and cytotoxic nature of this compound, a comprehensive approach to personal protection is critical to prevent accidental exposure through inhalation, skin contact, or ingestion.[5] The following personal protective equipment is recommended as a minimum standard.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet appropriate national or international standards (e.g., ANSI Z87.1 in the U.S.). This protects against accidental splashes of solutions containing this compound.[6] A face shield may be necessary for larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended, particularly when handling the pure solid compound. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.[6] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat, preferably made of a low-permeability material, should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid (powder) form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[6] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to offer protection from potential spills. |
Operational Plan: Safe Handling Workflow
A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the compound.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[5]
-
Decontamination: Ensure that a validated decontamination solution (e.g., a suitable bleach solution or a specialized chemical deactivating agent) is readily available.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a containment balance or perform the task within a fume hood to control airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoidance of Aerosols: Be cautious to avoid the generation of dust or aerosols during handling.
3. Storage:
-
Solid Form: Store this compound powder at -20°C in a tightly sealed container.[2]
-
In Solvent: Stock solutions should be stored at -80°C for long-term stability.[2] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
.dot
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to human health. As an antibiotic, improper disposal can contribute to the development of antibiotic-resistant bacteria.[7]
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour solutions down the drain.[7]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution before standard washing procedures.
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of cytotoxic and antibiotic waste. Consult with your Environmental Health and Safety (EHS) department for approved procedures.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
